4-tert-Butyl-2,6-diaminoanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPSILBEXNRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400320 | |
| Record name | 4-tert-Butyl-2,6-diaminoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473269-70-4 | |
| Record name | 4-tert-Butyl-2,6-diaminoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butyl-2,6-diaminoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butyl-2,6-diaminoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for 4-tert-Butyl-2,6-diaminoanisole. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this guide furnishes detailed, generalized protocols based on established chemical principles for the synthesis of analogous compounds. The provided methodologies are intended to serve as a foundational blueprint for researchers, and optimization may be required to achieve desired yields and purity.
Overview and Physicochemical Properties
This compound is an aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a bulky tert-butyl group and two amino functionalities flanking a methoxy group, suggests unique steric and electronic properties that could be exploited in the design of novel molecules.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-tert-Butylanisole (Starting Material) | ![]() | C₁₁H₁₆O | 164.24 | -31 | 5396-38-3 |
| 4-tert-Butyl-2,6-dinitroanisole (Intermediate) | ![]() | C₁₁H₁₄N₂O₅ | 254.24 | 97-101[1] | 77055-30-2[1] |
| This compound (Final Product) | ![]() | C₁₁H₁₈N₂O | 194.27[2] | 111-113[3] | 473269-70-4[2] |
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned as a two-step process starting from commercially available 4-tert-butylanisole. The workflow involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro groups.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound. Note: These procedures are based on general methods for similar transformations and may require optimization for this specific substrate. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-tert-Butyl-2,6-dinitroanisole (Nitration)
This procedure outlines the dinitration of 4-tert-butylanisole using a mixture of nitric acid and sulfuric acid. The methoxy and tert-butyl groups are ortho, para-directing; however, the steric hindrance of the tert-butyl group and the activating nature of the methoxy group favor nitration at the 2 and 6 positions.
Procedure:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid (2.2 equivalents) dropwise to concentrated sulfuric acid (4 equivalents) with stirring. Maintain the temperature below 10°C.
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Reaction Setup: Dissolve 4-tert-butylanisole (1 equivalent) in a suitable solvent such as dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the solution to 0°C in an ice bath.
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Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 4-tert-butylanisole over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound (Reduction)
This procedure describes the reduction of the dinitro intermediate to the corresponding diamine. Two common methods are provided: reduction with tin(II) chloride and catalytic hydrogenation.
Method A: Reduction with Tin(II) Chloride
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Reaction Setup: To a solution of 4-tert-butyl-2,6-dinitroanisole (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 6-8 equivalents) and concentrated hydrochloric acid.
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Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10).
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Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method B: Catalytic Hydrogenation
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Reaction Setup: In a hydrogenation flask, dissolve 4-tert-butyl-2,6-dinitroanisole (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature until the uptake of hydrogen ceases.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Characterization Data
The following table summarizes the expected and, where available, reported characterization data for the key compounds. Researchers should perform their own analyses to confirm the identity and purity of their synthesized materials.
Table 2: Characterization Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| 4-tert-Butylanisole | 7.29 (d, 2H), 6.84 (d, 2H), 3.78 (s, 3H), 1.30 (s, 9H) | 157.3, 143.2, 126.1, 113.4, 55.0, 34.0, 31.5 | ~3000 (C-H), ~1610, 1500 (C=C), ~1250 (C-O) | M+ = 164 |
| 4-tert-Butyl-2,6-dinitroanisole | Expected: Aromatic protons as singlets, methoxy singlet, tert-butyl singlet. | Expected: Signals for quaternary carbons, aromatic CH, methoxy, and tert-butyl carbons. | Expected: ~1530, 1350 (NO₂ stretch), ~1270 (C-O) | M+ = 254 |
| This compound | Expected: Aromatic protons as singlets, broad NH₂ signals, methoxy singlet, tert-butyl singlet. | Expected: Signals for aromatic carbons (some shielded by NH₂), methoxy, and tert-butyl carbons. | Expected: ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1250 (C-O) | M+ = 194 |
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing specific signaling pathways or significant biological activities associated with this compound. Researchers investigating this compound are encouraged to perform their own biological assays to elucidate its potential pharmacological profile.
Safety Information
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4-tert-Butylanisole: Flammable liquid and vapor. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.
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Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle with extreme care.
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4-tert-Butyl-2,6-dinitroanisole: Combustible solid.
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This compound: Warning. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
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Tin(II) Chloride: Harmful if swallowed. Causes severe skin burns and eye damage.
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Palladium on Carbon: Flammable solid. May be pyrophoric.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents and products in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butyl-2,6-diaminoanisole
Introduction
This compound, also known as 4-tert-Butyl-2,6-diamino-1-methoxybenzene, is an aromatic organic compound with the CAS Number 473269-70-4.[1] Its structure features a central benzene ring substituted with a tert-butyl group, two amino groups, and a methoxy group. This substitution pattern makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a building block for more complex molecules. This guide provides a detailed overview of its core physicochemical properties, supported by standard experimental protocols and logical workflows.
Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.
| Property | Value | Source |
| CAS Number | 473269-70-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈N₂O | [1][3] |
| Molecular Weight | 194.27 g/mol | [1][3] |
| Melting Point | 111-113 °C (lit.) | [1] |
| Physical Form | Solid | [1] |
| Assay Purity | 97% | [1] |
| InChI Key | SDOPSILBEXNRPI-UHFFFAOYSA-N | [1] |
| SMILES String | COc1c(N)cc(cc1N)C(C)(C)C | [1] |
Experimental Protocols & Methodologies
While specific, published experimental protocols for the synthesis and property determination of this compound are not detailed in the provided search results, this section outlines standard, widely accepted methodologies for such procedures.
Conceptual Synthesis Pathway
The synthesis of this compound can be conceptually approached through a multi-step process starting from a simpler, commercially available anisole derivative. A logical synthetic route would involve:
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Friedel-Crafts Alkylation: Introduction of the tert-butyl group onto the anisole ring at the para position due to the ortho-, para-directing effect of the methoxy group.
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Dinitration: Introduction of two nitro groups onto the aromatic ring. The activating methoxy and tert-butyl groups will direct the nitration to the positions ortho to the methoxy group.
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Reduction: Reduction of the two nitro groups to the corresponding amino groups, yielding the final product.
Caption: Conceptual workflow for the synthesis of this compound.
Melting Point Determination
The melting point of a solid compound like this compound is a critical indicator of purity. The reported value is 111-113 °C.[1] The standard laboratory procedure for its verification is as follows:
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Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or temperature probe.
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Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. A narrow range typically indicates high purity.
Caption: Standard experimental workflow for determining the melting point of a solid compound.
Structural and Identifier Relationships
The identity of a chemical compound is established through a combination of its systematic name, structure, and various registry numbers and codes. The diagram below illustrates the relationship between the core structure of this compound and its key identifiers.
Caption: Logical relationships between the chemical structure and its primary identifiers.
References
Spectral Data for 4-tert-Butyl-2,6-diaminoanisole (CAS 473269-70-4): A Search for Publicly Available Information
While the compound is commercially available, suppliers such as Sigma-Aldrich provide basic properties like molecular weight (194.27 g/mol ) and melting point (111-113 °C), but do not offer public access to its spectral characterization data.
A review of the scientific literature identified a study in the journal Magnetochemistry where 4-tert-Butyl-2,6-diaminoanisole was used as a starting material for the synthesis of a more complex molecule. However, as is common practice for commercially sourced starting materials, the detailed spectral analysis of the initial compound was not included in the publication or its supplementary materials.
The absence of this data in public databases and scientific publications prevents the creation of a detailed technical guide that includes quantitative spectral data tables and specific experimental protocols for its acquisition.
General Experimental Considerations (Hypothetical)
While specific protocols for this compound are not available, general methodologies for obtaining spectral data for similar aromatic amine compounds would be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra would likely be acquired on a 300, 400, or 500 MHz spectrometer.
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A common solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) would be used to dissolve the sample.
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Tetramethylsilane (TMS) would typically be used as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy:
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An FT-IR spectrometer would be used to obtain the infrared spectrum.
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The sample could be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent.
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Characteristic peaks for amine (N-H stretching), ether (C-O stretching), and aromatic ring (C-H and C=C stretching) functional groups would be expected.
Mass Spectrometry (MS):
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Mass spectra could be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
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The data would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight, as well as fragmentation patterns that could aid in structural elucidation.
Logical Workflow for Compound Characterization
For researchers who have synthesized or acquired this compound, a typical workflow for its characterization would be as follows. This logical relationship can be visualized using the DOT language.
solubility of "4-tert-Butyl-2,6-diaminoanisole" in organic solvents
An In-depth Technical Guide to the Solubility of 4-tert-Butyl-2,6-diaminoanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a compound of interest in chemical synthesis and potentially in drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It includes a detailed experimental protocol for solubility measurement, a predictive analysis of its solubility based on its molecular structure, and a standardized format for data presentation. This guide is intended to equip researchers with the necessary tools to systematically evaluate the solubility of this compound in various organic solvents, a critical parameter for its application in synthesis, formulation, and biological screening.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound—containing a bulky non-polar tert-butyl group, a moderately polar aromatic ring and methoxy group, and polar amino groups—suggests a nuanced solubility profile.
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Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, Acetonitrile): These solvents possess polarity and can engage in dipole-dipole interactions. The polar functional groups on this compound are expected to interact favorably with these solvents, leading to good solubility. Aromatic amines are generally soluble in polar organic solvents.[2]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials:
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This compound (high purity)
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Selected organic solvents (analytical grade)
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Scintillation vials or screw-capped test tubes
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Orbital shaker or vortex mixer with temperature control
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Analytical balance
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Syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Methodology:
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Preparation of Saturated Solutions:
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Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
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Seal the vials tightly to prevent solvent evaporation.
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously. The agitation ensures that the dissolution equilibrium is reached more rapidly.
-
-
Equilibration:
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Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.
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-
Sample Collection and Preparation:
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After equilibration, cease agitation and allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a pipette.
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Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
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Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
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Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
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Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
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Calculate the solubility from the measured concentration, taking into account the dilution factor.
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Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Data Presentation
Quantitative solubility data obtained from the experimental protocol should be recorded systematically. The following table provides a template for organizing and presenting the results for clear comparison.
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes / Observations |
| Polar Protic | Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | ||||
| Isopropanol | 25 | Shake-Flask | ||||
| Polar Aprotic | Acetone | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | ||||
| Ethyl Acetate | 25 | Shake-Flask | ||||
| Dimethylformamide | 25 | Shake-Flask | ||||
| Non-Polar | Hexane | 25 | Shake-Flask | |||
| Toluene | 25 | Shake-Flask | ||||
| Diethyl Ether | 25 | Shake-Flask |
Experimental Workflow Visualization
The logical flow of the solubility determination process is illustrated in the diagram below.
References
"4-tert-Butyl-2,6-diaminoanisole" molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a concise overview of the chemical properties of 4-tert-Butyl-2,6-diaminoanisole. Due to the limited availability of specific experimental and biological data in peer-reviewed literature, this document also outlines general methodologies and workflows relevant to the analysis and characterization of novel aromatic amines in a research and drug development context.
Chemical Properties
This compound is a substituted anisole compound. Its core structure consists of a benzene ring substituted with a methoxy group, a tert-butyl group, and two amino groups.
Data Presentation
The fundamental molecular data for this compound is summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C11H18N2O | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| CAS Number | 473269-70-4 | [1] |
| Synonyms | 4-tert-Butyl-2,6-diamino-1-methoxybenzene |
General Experimental Protocols
2.1. Synthesis and Purification
The synthesis of substituted aromatic amines often involves multi-step reactions. A common approach is the reduction of a corresponding nitroaromatic precursor. For instance, the reduction of nitroaromatics can be achieved using reagents like hydrazine monohydrate with a palladium on carbon (Pd/C) catalyst.
General Protocol for Nitroaromatic Reduction:
-
Dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol or methanol).
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Add a catalytic amount of 5-10% Pd/C.
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Slowly add hydrazine monohydrate to the reaction mixture at a controlled temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, filter the reaction mixture to remove the catalyst.
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Evaporate the solvent under reduced pressure.
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Purify the resulting crude product using column chromatography or recrystallization to obtain the desired aromatic amine.
2.2. Structural and Purity Analysis
Once synthesized and purified, the compound's identity and purity must be confirmed.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the positions of the substituents on the aromatic ring.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches for the amino groups and C-O stretches for the anisole moiety.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A pure sample will typically show a single major peak.
2.3. Initial Biological Screening
For novel compounds in a drug discovery pipeline, an initial assessment of biological activity is crucial.
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Cytotoxicity Assays: To evaluate the compound's toxicity against various cell lines. The MTT or MTS assay are common methods to determine the concentration at which the compound inhibits cell growth by 50% (IC50).
-
Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of various bacterial or fungal strains using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
Antioxidant Assays: Given that many phenolic and amine-containing compounds exhibit antioxidant properties, assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay can be performed.
Visualizations
Chemical Structure of this compound
Structure of this compound.
Conceptual Workflow for Novel Aromatic Amine Characterization
Workflow for characterization of a novel compound.
References
Theoretical Framework for the Structural Analysis of 4-tert-Butyl-2,6-diaminoanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical approach for the detailed structural and electronic analysis of 4-tert-Butyl-2,6-diaminoanisole. In the absence of direct experimental or computational studies on this specific molecule, this document provides a robust framework based on established quantum chemical methodologies successfully applied to structurally analogous compounds. By leveraging Density Functional Theory (DFT), this guide details the protocols for geometry optimization, electronic property calculation, and vibrational analysis. The presented data, while illustrative, serves as a benchmark for future computational investigations. This guide is intended to provide researchers with the necessary theoretical foundation to model this compound and predict its physicochemical properties, thereby aiding in its potential applications in medicinal chemistry and materials science.
Introduction
This compound is a substituted anisole derivative with potential applications in various chemical syntheses. Its structural and electronic properties are of significant interest for understanding its reactivity and potential biological activity. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful tool for elucidating the molecular geometry, electronic structure, and spectroscopic properties of such molecules. This guide presents a proposed theoretical study of this compound, drawing upon methodologies from computational analyses of related substituted phenols and anisoles.
Proposed Computational Methodology
The theoretical investigation of this compound would be conducted using Density Functional Theory (DFT), a widely used computational method for studying the electronic structure of molecules.
Software
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, TURBOMOLE, or similar programs.
Geometry Optimization and Frequency Calculations
The molecular structure of this compound would be optimized to find the global minimum on the potential energy surface. The calculations would be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules. A 6-311++G(d,p) basis set would be employed to provide a flexible description of the electron distribution. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Electronic Properties
Several key electronic properties would be calculated to understand the molecule's reactivity and charge distribution:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability.
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Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. This analysis also provides a more intuitive picture of the charge distribution through Natural Population Analysis (NPA).
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Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electron-rich and electron-poor regions of the molecule. This is valuable for predicting the sites of electrophilic and nucleophilic attack.
Expected Quantitative Data
The following tables summarize the expected quantitative data from the proposed theoretical calculations on this compound. The values presented are illustrative and based on typical results for similar molecules.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-O (methoxy) | 1.365 |
| O-CH3 | 1.428 | |
| C-N (amino) | 1.402 | |
| C-C (aromatic) | 1.390 - 1.410 | |
| C-C (tert-butyl) | 1.540 | |
| Bond Angles (°) | C-O-C | 118.5 |
| C-C-N | 121.0 | |
| H-N-H | 115.0 | |
| Dihedral Angles (°) | C-C-O-C | 5.0 |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value (a.u.) | Value (eV) |
| HOMO Energy | -0.195 | -5.31 |
| LUMO Energy | -0.052 | -1.42 |
| HOMO-LUMO Energy Gap (ΔE) | 0.143 | 3.89 |
| Dipole Moment (Debye) | - | 2.50 |
Table 3: Natural Population Analysis (NPA) Charges (Illustrative)
| Atom | NPA Charge (e) |
| O (methoxy) | -0.55 |
| N (amino) | -0.85 |
| C (aromatic, attached to O) | +0.30 |
| C (aromatic, attached to N) | -0.20 |
| C (tert-butyl, quaternary) | +0.15 |
Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the proposed theoretical study of this compound.
Relationship between Structure and Electronic Properties
The electronic properties of substituted anisoles are intrinsically linked to their molecular structure. The interplay of substituent effects dictates the overall charge distribution and reactivity.
An In-Depth Technical Guide to the Health and Safety of 4-tert-Butyl-2,6-diaminoanisole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not a substitute for a formal risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
Introduction
4-tert-Butyl-2,6-diaminoanisole is an aromatic amine, a class of compounds with significant applications in chemical synthesis and materials science. However, the health and safety profile of this specific chemical is not well-established. This guide provides a comprehensive overview of the available information and outlines a recommended approach to its safe handling and further toxicological characterization. Due to the limited direct experimental data, a precautionary approach is warranted, drawing upon information from structurally related compounds.
Chemical Identification
A clear identification of the substance is the foundation of any safety assessment.
| Identifier | Value |
| IUPAC Name | 4-tert-butyl-2,6-diaminobenzene |
| Synonyms | 5-tert-butyl-2-methoxy-1,3-phenylenediamine |
| CAS Number | 473269-70-4 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Chemical Structure | (A visual representation would be placed here in a formal document) |
Hazard Assessment: A Read-Across Approach
As of the date of this guide, there is a significant lack of published experimental toxicological data for this compound. Safety Data Sheets (SDS) for this compound indicate that there is no classification data on its carcinogenicity and that a Persistent, Bioaccumulative, and Toxic (PBT) and very Persistent and very Bioaccumulative (vPvB) assessment is not available.
In the absence of direct data, a "read-across" approach can be used to estimate potential hazards by comparing the substance to structurally similar compounds with known toxicological profiles. This method is based on the principle that substances with similar chemical structures are likely to have similar physicochemical and toxicological properties. However, it is crucial to recognize that this is an estimation and not a substitute for experimental data.
The following diagram illustrates the logic of a read-across hazard assessment.
The Evolving Landscape of Substituted Diaminoanisoles: A Technical Guide to Potential Applications in Drug Discovery
For Immediate Release
A comprehensive technical guide released today details the burgeoning potential of substituted diaminoanisoles as a versatile scaffold in modern drug discovery and development. This whitepaper offers researchers, scientists, and pharmaceutical professionals an in-depth look at the synthesis, biological activities, and prospective therapeutic applications of this promising class of compounds, moving beyond their historical use in the dye industry. While the parent compound, 2,4-diaminoanisole, is primarily known for its past use in hair dyes and associated carcinogenicity, this guide illuminates the diverse potential of its substituted derivatives in oncology, infectious diseases, and neurology.
Substituted diaminoanisoles, particularly o-phenylenediamine derivatives like 3,4-diaminoanisole and 4-methoxy-o-phenylenediamine, serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological properties. Their inherent chemical reactivity allows for the construction of complex molecular architectures, leading to the development of novel therapeutic agents.
Key Therapeutic Areas and Mechanisms of Action
This technical guide consolidates preclinical data on various substituted diaminoanisole derivatives and related diamino compounds, highlighting their potential in several key therapeutic areas:
-
Anticancer Activity: Diamino-scaffolds are integral to the synthesis of potent anticancer agents. For instance, substituted 2,4-diamino-quinolines and 2-aminodihydroquinoline analogs have demonstrated significant cytotoxic effects against various cancer cell lines. Some of these compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M checkpoint. The diaminoanisole core can be used to generate benzimidazole and quinoxaline derivatives, classes of compounds known to produce anticancer agents.
-
Antimicrobial Properties: The guide details the promising antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines and other diamino-derivatives. These compounds have shown efficacy against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting biofilm formation and targeting essential bacterial enzymes. Substituted benzimidazoles derived from o-phenylenediamines have also exhibited significant antibacterial and antifungal activity.
-
Neuroprotection: Emerging research points to the neuroprotective potential of certain substituted diamino compounds. Substituted 2-aminothiazoles have shown remarkable efficacy in cellular models of Alzheimer's disease by inhibiting neuronal degeneration. While direct evidence for substituted diaminoanisoles in this area is still developing, the broader class of diamino compounds holds promise for the treatment of neurodegenerative disorders.
-
Enzyme Inhibition: A significant focus of the guide is the role of substituted diamino compounds as enzyme inhibitors, a cornerstone of modern drug development. Diaminothiazoles have been identified as potent protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ability to synthesize diverse libraries of substituted diaminoanisoles opens up possibilities for discovering novel inhibitors for a range of enzymatic targets.
Synthesis and Methodologies
The guide provides an overview of key experimental protocols for the synthesis and biological evaluation of substituted diaminoanisole derivatives, empowering researchers to explore this chemical space.
General Synthesis of Benzimidazole Derivatives from Substituted Diaminoanisoles
A common and versatile method for the synthesis of benzimidazoles involves the condensation of a substituted o-phenylenediamine, such as 4-methoxy-o-phenylenediamine, with a carboxylic acid or its derivative.
Protocol:
-
A mixture of the substituted diaminoanisole (1 equivalent) and a selected carboxylic acid (1.2 equivalents) is prepared in a suitable solvent, often a high-boiling point solvent like polyphosphoric acid (PPA) or in the presence of a condensing agent like 4 M hydrochloric acid.
-
The reaction mixture is heated to a temperature ranging from 100°C to 180°C for a period of 2 to 24 hours, depending on the reactivity of the substrates.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as a 10% sodium hydroxide solution, until alkaline.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Purification of the synthesized benzimidazole derivative is typically achieved by recrystallization from a suitable solvent, such as ethanol.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
To assess the antimicrobial potential of novel substituted diaminoanisole derivatives, the broth microdilution method is a standard protocol to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).
-
Positive (microorganism in broth without test compound) and negative (broth only) controls are included on each plate.
-
The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
While specific quantitative data for a wide range of substituted diaminoanisoles is an active area of research, the following table summarizes representative biological activities of related diamino and derivative compounds found in the literature.
| Compound Class | Target/Organism | Activity Metric | Value Range |
| Substituted Benzimidazoles | Mycobacterium tuberculosis H37Rv | MIC | 0.8 - 12.5 µg/mL |
| Substituted Benzimidazoles | E. coli | MIC | 5.4 µM |
| Substituted Benzimidazoles | S. aureus | MIC | 12.4 µM |
| 2-Aminodihydroquinolines | MDA-MB-231 (Breast Cancer Cell Line) | IC50 | ~2 µM |
| N2,N4-Disubstituted Quinazoline-2,4-diamines | MRSA | - | Effective |
Future Outlook
The field of substituted diaminoanisoles is ripe for exploration. The versatility of their synthesis and the demonstrated biological activity of related compounds suggest that novel derivatives could yield potent and selective therapeutic agents. Future research should focus on the systematic synthesis and screening of substituted diaminoanisole libraries to identify lead compounds for further development in oncology, infectious diseases, and neurodegenerative disorders. The development of structure-activity relationships (SAR) will be crucial in optimizing the potency and pharmacokinetic properties of these promising molecules. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
4-tert-Butyl-2,6-diaminoanisole: A Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-tert-Butyl-2,6-diaminoanisole is a substituted aromatic diamine with significant potential as a chemical intermediate in the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring a bulky tert-butyl group, a methoxy moiety, and two adjacent amino groups, offers a valuable building block for the construction of novel molecular architectures with potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential as a precursor to important heterocyclic systems.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-tert-butyl-2-methoxybenzene-1,3-diamine |
| Synonyms | 4-tert-Butyl-2,6-diamino-1-methoxybenzene |
| CAS Number | 473269-70-4 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Appearance | Solid |
| Melting Point | 111-113 °C |
| Assay | 97% |
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-tert-Butyl-2,6-dinitroanisole
The first step is the electrophilic aromatic substitution of 4-tert-butylanisole to introduce two nitro groups at the positions ortho to the activating methoxy group.
Experimental Protocol (Representative):
-
To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 4-tert-butylanisole.
-
A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) affords purified 4-tert-Butyl-2,6-dinitroanisole.
Quantitative Data (Analogous Reaction):
| Reactant | Product | Reagents | Yield | Purity |
| 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-4-nitrophenol | Nitric acid | 81.7% | - |
Note: The yield is based on a similar nitration reaction of a substituted phenol and is provided for illustrative purposes only.
Step 2: Synthesis of this compound
The second step involves the reduction of the two nitro groups of 4-tert-Butyl-2,6-dinitroanisole to amino groups. Several methods can be employed for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.
Experimental Protocol (Representative - Catalytic Hydrogenation):
-
4-tert-Butyl-2,6-dinitroanisole is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The progress of the reaction is monitored by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data (Analogous Reaction):
| Reactant | Product | Reagents | Yield | Purity |
| 2,6-di-tert-butyl-4-nitrophenol | 4-amino-2,6-di-tert-butylphenol | Zn/CaCl₂ | 80.6% | - |
Note: The yield is based on a similar reduction of a nitro-substituted phenol and is provided for illustrative purposes only.
Applications as a Chemical Intermediate in Drug Development
The two adjacent amino groups in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs.
Caption: Potential applications in heterocyclic synthesis.
Synthesis of Substituted Quinoxalines
o-Phenylenediamines readily react with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl) to form quinoxalines. The quinoxaline moiety is a key structural feature in numerous compounds with a wide range of biological activities, including use as kinase inhibitors.
Experimental Protocol (Representative):
-
To a solution of this compound in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of a 1,2-dicarbonyl compound is added.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of time, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product may precipitate out of solution or can be isolated by extraction after solvent removal.
-
The crude product is purified by recrystallization or column chromatography.
Synthesis of Substituted Benzimidazoles
The reaction of o-phenylenediamines with carboxylic acids or their derivatives (e.g., aldehydes, esters, or nitriles) is a common method for the synthesis of benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics.
Experimental Protocol (Representative):
-
A mixture of this compound and a carboxylic acid is heated at a high temperature (e.g., in polyphosphoric acid or under microwave irradiation) to facilitate the cyclodehydration reaction.
-
Alternatively, the diamine can be reacted with an aldehyde in the presence of an oxidizing agent.
-
After the reaction is complete, the mixture is cooled and neutralized, leading to the precipitation of the benzimidazole product.
-
The product is collected by filtration and purified.
Conclusion
This compound represents a promising, yet underexplored, chemical intermediate. Its synthesis from readily available starting materials is feasible through a straightforward dinitration-reduction sequence. The presence of two vicinal amino groups provides a reactive handle for the construction of a variety of important heterocyclic systems, such as quinoxalines and benzimidazoles. For researchers and professionals in drug development, this compound offers a unique building block to generate novel molecular entities with the potential for significant biological activity. Further investigation into the specific reactions and applications of this compound is warranted to fully unlock its potential in the field of medicinal chemistry.
An In-depth Technical Guide to the Reactivity of Amino Groups in 4-tert-Butyl-2,6-diaminoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the two amino groups in 4-tert-Butyl-2,6-diaminoanisole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to predict its reactivity profile. The proposed experimental protocols and hypothetical data serve as a foundational resource for researchers initiating studies on this molecule.
Introduction to this compound
This compound is an aromatic compound characterized by a methoxy group and two amino groups attached to a benzene ring, which is further substituted with a bulky tert-butyl group. Its chemical structure is presented below:
Methodological & Application
Application Note: 4-tert-Butyl-2,6-diaminoanisole in Proteomics Mass Spectrometry
Topic: "4-tert-Butyl-2,6-diaminoanisole" in Proteomics Mass Spectrometry Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic amine compound. This document explores its potential applications and methodologies within the field of proteomics, specifically in conjunction with mass spectrometry techniques. A thorough review of existing literature indicates that while this compound is utilized in specific areas of chemical synthesis, its direct application in mainstream proteomics workflows is not documented.
Current State of Research
Based on available scientific literature, this compound is primarily described as a chemical intermediate in synthetic organic chemistry. For instance, it has been used in the synthesis of polytopic paramagnetic ligands and in the preparation of polyamine-containing polymers.[1][2] However, there are no established or published applications of this specific compound for common proteomics techniques such as protein digestion, chemical labeling for quantitative proteomics (e.g., isobaric tags), cross-linking, or as a matrix for MALDI mass spectrometry.
Hypothetical Applications and Future Directions
While no current applications exist, the chemical structure of this compound, featuring two primary amine groups and a methoxy group on a substituted benzene ring, could theoretically be explored for several proteomics applications. The presence of reactive amine groups suggests potential for its use as a chemical labeling reagent or as a building block for creating novel cross-linking agents.
Further research would be required to investigate these possibilities. This would involve synthesizing derivatives of this compound that can be incorporated with reporter ions for quantitative mass spectrometry or with reactive groups for covalent protein labeling.
Experimental Protocols
As there are no established uses of this compound in proteomics, a specific experimental protocol for its application in this context cannot be provided. The development of such a protocol would be contingent on foundational research demonstrating its utility and efficacy in a particular proteomics workflow.
Data Presentation
There is no quantitative data available in the scientific literature regarding the use of this compound in proteomics mass spectrometry. Therefore, no data tables can be presented at this time.
Visualizations
Due to the absence of established applications and associated biological or experimental workflows, the creation of signaling pathway or experimental workflow diagrams involving this compound in a proteomics context is not feasible. A hypothetical workflow for the development and validation of a new chemical labeling reagent based on this compound is presented below.
Caption: Hypothetical workflow for developing a new proteomics reagent.
Conclusion
References
Application Notes and Protocols for 4-tert-Butyl-2,6-diaminoanisole as a Hypothetical Crosslinking Agent in Proteomics
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. "4-tert-Butyl-2,6-diaminoanisole" is not an established crosslinking agent. The information provided is based on established principles of chemical biology and proteomics to guide the potential development and application of this compound as a novel crosslinking tool. All protocols and parameters would require extensive empirical validation.
Application Note: BDA-XL, a Novel Amine-Reactive Crosslinker
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs and providing structural insights into protein complexes within their native environment.[1][2] This involves covalently linking interacting proteins using a chemical crosslinker, followed by enzymatic digestion and identification of the crosslinked peptides by mass spectrometry.[3]
We propose a hypothetical homobifunctional, amine-reactive crosslinking agent, "Butyl-Diaminoanisole Crosslinker" (BDA-XL), derived from this compound. BDA-XL is conceptualized as a tool for capturing protein interactions by targeting primary amines present on lysine residues and protein N-termini.[4][5] Its rigid aromatic core is expected to provide a fixed distance constraint, beneficial for structural modeling of protein complexes.
Mechanism of Action
The precursor, this compound, possesses two primary amino groups. To function as a crosslinker, these groups must be activated. A proposed method is to convert them into N-hydroxysuccinimide (NHS) esters.[1][6] This creates a homobifunctional reagent that reacts with nucleophilic primary amines on proteins via acyl substitution, forming stable and covalent amide bonds.[7] The reaction is most efficient at a pH range of 7.2 to 8.5.[6]
Key Features and Hypothetical Advantages
-
Rigid Spacer: The aromatic ring of BDA-XL provides a structurally defined and rigid spacer, which can offer more precise distance information for computational modeling compared to flexible aliphatic chain crosslinkers.
-
Novel Geometry: The spatial arrangement of the reactive groups on the anisole ring may allow for the capture of protein interfaces that are not accessible to traditional linear crosslinkers.
-
Amine Reactivity: Targets abundant lysine residues and N-termini, making it broadly applicable for a wide range of proteins.[4][7]
Applications
-
Mapping the topology of protein complexes in vitro.
-
Identifying protein-protein interactions in cell lysates or intact cells (in situ).[8]
-
Probing conformational changes in protein structures.
-
Providing distance constraints for integrative structural modeling of protein assemblies.
Quantitative Data and Physicochemical Properties
All quantitative data presented for BDA-XL are hypothetical and for illustrative purposes.
Table 1: Hypothetical Physicochemical Properties of Activated BDA-XL
| Property | Value | Description |
| Precursor Compound | This compound | Starting material for BDA-XL synthesis. |
| Reactive Groups | N-hydroxysuccinimide (NHS) Esters | Amine-reactive groups for covalent bond formation.[1] |
| Reactivity Target | Primary amines (Lysine, N-terminus) | Covalently links to ε-amino group of lysine and α-amino group of N-terminus.[7] |
| Spacer Arm Length | ~8.5 Å | Estimated distance between the carbonyl carbons of the reactive groups. |
| Molecular Weight | 390.4 g/mol | Hypothetical molecular weight of the activated di-NHS ester form. |
| Mass of Monolink | 408.4 Da | Mass added to a peptide after reaction and hydrolysis of the second NHS ester. |
| Mass of Crosslink | 390.4 Da | Mass added to a pair of peptides after crosslinking. |
Table 2: Recommended Reaction Parameters for BDA-XL (Hypothetical)
| Parameter | In Vitro (Purified Proteins) | In Situ (Cultured Cells) |
| Protein Concentration | 0.1 - 2 mg/mL | 1-5 x 10⁷ cells/mL |
| BDA-XL Concentration | 0.25 - 2 mM | 1 - 3 mM |
| Reaction Buffer | HEPES or PBS, pH 7.5 - 8.0 | Cell Culture Medium or PBS, pH 7.4 |
| Temperature | 25°C (Room Temperature) | 37°C or on ice |
| Incubation Time | 30 - 60 minutes | 5 - 15 minutes |
| Quenching Agent | 20 - 50 mM Tris-HCl or Glycine | 50 - 100 mM Tris-HCl or Glycine |
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol describes the use of BDA-XL to crosslink purified protein complexes.
Materials:
-
Purified protein sample (0.1 - 2 mg/mL)
-
BDA-XL stock solution (e.g., 50 mM in anhydrous DMSO)
-
Reaction Buffer (20 mM HEPES, 150 mM NaCl, pH 7.8)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
Procedure:
-
Sample Preparation: Prepare the purified protein complex in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Crosslinker Addition: Immediately before use, dilute the BDA-XL stock solution to the desired final concentration (e.g., 1 mM) in the protein sample. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted BDA-XL.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.
Protocol 2: In Situ Crosslinking in Cultured Mammalian Cells
This protocol outlines a procedure for capturing protein interactions within living cells.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
BDA-XL stock solution (50 mM in anhydrous DMSO)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Cell Lysis Buffer with protease inhibitors
Procedure:
-
Cell Preparation: For adherent cells, wash with pre-warmed PBS. For suspension cells, pellet gently and resuspend in PBS or serum-free medium to a concentration of 1-5 x 10⁷ cells/mL.
-
Crosslinking: Add BDA-XL stock solution directly to the cells to a final concentration of 1-3 mM. Incubate for 10 minutes at 37°C or on ice to slow down cellular processes.[8]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 100 mM. Incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation. Wash once with cold PBS containing the quenching agent. Proceed immediately to cell lysis using a suitable lysis buffer containing protease inhibitors. The lysate is now ready for downstream analysis, such as immunoprecipitation or direct preparation for mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol details the steps to process crosslinked samples for LC-MS/MS analysis.[9]
Materials:
-
Crosslinked protein lysate or purified complex
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin and/or Lys-C
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
-
Size Exclusion Chromatography (SEC) column (optional, for enrichment)
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the proteins in the sample (e.g., with 8 M urea). Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C. Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 20 minutes at room temperature in the dark.
-
Enzymatic Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1.5 M. Perform a two-step digestion: first with Lys-C for 4 hours, followed by the addition of Trypsin for an overnight digestion at 37°C.
-
Enrichment of Crosslinked Peptides (Optional but Recommended): Due to the low abundance of crosslinked peptides, an enrichment step is highly beneficial.[3] Fractionate the peptide mixture using size exclusion chromatography (SEC), collecting the earlier-eluting, higher molecular weight fractions which are enriched for crosslinked peptides.
-
Desalting: Acidify the sample with formic acid. Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Dry the desalted peptides and resuspend in a suitable buffer for LC-MS/MS analysis. Analyze the sample using a high-resolution mass spectrometer. Data should be acquired in a data-dependent mode, prioritizing higher charge state precursors (≥3+) for fragmentation.
-
Data Analysis: Use specialized software (e.g., MeroX, pLink, or xiSEARCH) to identify crosslinked peptide spectra from the raw mass spectrometry data.[2][10]
Visualizations
Caption: Activation of BDA and its crosslinking reaction with lysine residues.
Caption: Experimental workflow for protein crosslinking with BDA-XL.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Use of 4-tert-Butyl-2,6-diaminoanisole in Protein Interaction Studies
A comprehensive search of scientific literature and publicly available resources did not yield any specific applications or established protocols for the use of "4-tert-Butyl-2,6-diaminoanisole" in protein interaction studies.
The available information on this compound is limited to its chemical and physical properties, safety data, and commercial availability. Search results primarily consist of product listings from chemical suppliers and general database entries that provide details such as its chemical formula ((CH₃)₃CC₆H₂(NH₂)₂OCH₃), CAS number (473269-70-4), and molecular weight (194.27 g/mol )[1][2][3].
While studies exist for a structurally related compound, 2,4-diaminoanisole, these investigations focus on its toxicological properties, including its ability to covalently bind to proteins in vivo[4][5][6]. However, this research is centered on its role as a mutagen and carcinogen and does not describe its use as a tool or reagent for studying specific protein-protein interactions in a controlled experimental setting[7][8].
Due to the absence of any documented use of "this compound" in the field of protein interaction research, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The scientific community has not, to date, published research that would form the basis for such documentation.
Researchers, scientists, and drug development professionals interested in exploring the potential of this compound for protein interaction studies would need to undertake foundational research to:
-
Determine its binding properties with specific proteins or protein families.
-
Characterize its mechanism of action, if any, in modulating protein interactions.
-
Develop and validate novel experimental protocols for its use.
Without such primary research, any provided protocol would be purely speculative and lack the necessary scientific validation for implementation in a research or drug development setting.
References
- 1. This compound 97 473269-70-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Covalent binding of 2,4-diaminoanisole and 2,4-diaminotoluene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Polyamide Synthesis Using 4-tert-Butyl-2,6-diaminoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of bulky substituents into the polymer backbone is a key strategy to enhance solubility and processability without significantly compromising their desirable properties. This document provides detailed application notes and experimental protocols for the synthesis of novel polyamides using the sterically hindered aromatic diamine, 4-tert-Butyl-2,6-diaminoanisole. The presence of a tert-butyl group and a methoxy group ortho to the amine functionalities is anticipated to yield polyamides with improved solubility in organic solvents, making them attractive for applications in advanced materials and drug delivery systems where solution-based processing is critical.
While direct literature on the polymerization of this compound is not available, the protocols herein are based on established methods for the synthesis of aromatic polyamides from structurally similar, sterically hindered diamines. These methods, primarily low-temperature solution polycondensation, are robust and adaptable for the synthesis of new polyamide structures.
Monomer Overview
-
Monomer: this compound
-
CAS Number: 473269-70-4
-
Molecular Formula: C₁₁H₁₈N₂O
-
Molecular Weight: 194.27 g/mol
-
Structure:
-
Key Features: The monomer possesses two primary amine groups for polymerization. The bulky tert-butyl group and the ortho-methoxy group are expected to disrupt polymer chain packing, leading to enhanced solubility.
General Synthetic Approach: Low-Temperature Solution Polycondensation
Low-temperature solution polycondensation is the most suitable method for synthesizing aromatic polyamides from reactive monomers like this compound and aromatic diacyl chlorides. This technique allows for the formation of high molecular weight polymers under mild conditions, typically at or below room temperature, minimizing side reactions. The reaction involves the condensation of the diamine with a diacyl chloride in a polar aprotic solvent in the presence of an acid scavenger.
A general reaction scheme is presented below:
Where Ar(R₁,R₂) is the this compound moiety and Ar' represents the aromatic group of the diacyl chloride.
Experimental Protocols
Two representative protocols are provided for the synthesis of polyamides using this compound with two common aromatic diacyl chlorides: Terephthaloyl chloride and Isophthaloyl chloride.
Protocol 1: Synthesis of Polyamide from this compound and Terephthaloyl Chloride
1. Materials:
-
This compound (1.943 g, 10 mmol)
-
Terephthaloyl chloride (2.030 g, 10 mmol)
-
N,N-Dimethylacetamide (DMAc), anhydrous (50 mL)
-
Pyridine, anhydrous (3.2 mL, 40 mmol)
-
Methanol (200 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, magnetic stirrer)
2. Procedure:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.
-
Under a slow stream of inert gas, add this compound and 40 mL of anhydrous DMAc to the flask. Stir the mixture at room temperature until the diamine is completely dissolved.
-
Add anhydrous pyridine to the diamine solution.
-
Dissolve terephthaloyl chloride in 10 mL of anhydrous DMAc in a separate flask and transfer the solution to the dropping funnel.
-
Cool the reaction flask to 0°C using an ice bath.
-
Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous reaction mixture into 200 mL of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Protocol 2: Synthesis of Polyamide from this compound and Isophthaloyl Chloride
1. Materials:
-
This compound (1.943 g, 10 mmol)
-
Isophthaloyl chloride (2.030 g, 10 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (50 mL)
-
Triethylamine (5.6 mL, 40 mmol)
-
Methanol (200 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
2. Procedure:
-
Follow the same setup as in Protocol 1.
-
Under an inert atmosphere, dissolve this compound in 40 mL of anhydrous NMP in the reaction flask.
-
Add anhydrous triethylamine to the solution.
-
Dissolve isophthaloyl chloride in 10 mL of anhydrous NMP and place it in the dropping funnel.
-
Cool the reaction mixture to 0°C.
-
Add the isophthaloyl chloride solution dropwise to the stirred diamine solution over 30 minutes.
-
After the addition, allow the reaction to proceed at room temperature for 24 hours.
-
Work up the polymer as described in Protocol 1 (steps 8-11).
Data Presentation
The expected properties of the synthesized polyamides are summarized in the table below. These are predicted values based on data from polyamides derived from similarly substituted aromatic diamines. Actual experimental values should be determined for confirmation.
| Property | Polyamide from Terephthaloyl Chloride | Polyamide from Isophthaloyl Chloride |
| Appearance | Off-white to pale yellow fibrous solid | Off-white to pale yellow fibrous solid |
| Inherent Viscosity (dL/g) * | 0.8 - 1.5 | 0.7 - 1.3 |
| Solubility | Soluble in DMAc, NMP, DMSO, H₂SO₄ | Soluble in DMAc, NMP, DMSO, H₂SO₄ |
| Glass Transition Temp. (Tg, °C) | 280 - 320 | 260 - 300 |
| 10% Weight Loss Temp. (TGA, °C) | > 450 (in N₂) | > 430 (in N₂) |
* Measured in a solution of 0.5 g/dL in DMAc at 30°C.
Visualizations
Chemical Synthesis Workflow
Application Notes and Protocols: 4-tert-Butyl-2,6-diaminoanisole as a Curing Agent for Epoxy Resins
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesized guide based on the general principles of epoxy chemistry and data from analogous aromatic amine curing agents. Specific quantitative values are illustrative and should be confirmed through empirical testing with 4-tert-Butyl-2,6-diaminoanisole.
Introduction
This compound is an aromatic amine that can be utilized as a curing agent for epoxy resins. Its molecular structure, featuring two primary amine groups, allows it to react with the epoxide groups of the resin to form a cross-linked thermoset polymer. The bulky tert-butyl group and the methoxy group on the aromatic ring are expected to influence the reactivity, processing characteristics, and final properties of the cured epoxy system. Aromatic amines are frequently employed in high-performance applications due to the excellent thermal and mechanical properties they impart to the cured resin.[1]
Chemical Structure:
-
Name: this compound
-
Synonyms: 4-tert-Butyl-2,6-diamino-1-methoxybenzene
-
CAS Number: 473269-70-4
-
Molecular Formula: (CH₃)₃CC₆H₂(NH₂)₂OCH₃
-
Molecular Weight: 194.27 g/mol [2]
-
Appearance: Solid[2]
-
Melting Point: 111-113 °C[2]
Curing Mechanism
The curing of an epoxy resin with this compound proceeds through the nucleophilic addition of the primary amine groups to the epoxy rings. Each primary amine has two active hydrogens that can react with two epoxy groups. The reaction is thermally activated and can be accelerated with the use of catalysts.
The proposed curing mechanism involves the following steps:
-
Primary Amine Addition: The primary amine group attacks the carbon atom of the epoxy ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, further extending the polymer network.
-
Cross-linking: As these reactions continue, a three-dimensional cross-linked network is formed, resulting in a rigid thermoset material.
Figure 1: General workflow of the epoxy curing process.
Predicted Properties of Cured Epoxy Resin
The properties of the final cured epoxy will depend on the specific epoxy resin used, the stoichiometric ratio of the curing agent to the resin, and the curing schedule. Based on structure-property relationships of similar aromatic amine curing agents, the following properties can be anticipated.
Table 1: Predicted Thermal and Mechanical Properties
| Property | Predicted Value Range | Test Method |
| Glass Transition Temperature (Tg) | 170 - 220 °C | DSC, DMA |
| Tensile Strength | 80 - 110 MPa | ASTM D638 |
| Flexural Strength | 130 - 170 MPa | ASTM D790 |
| Fracture Toughness (KIC) | 0.6 - 1.0 MPa·m1/2 | ASTM D5045 |
| Onset Decomposition Temperature (Td,5%) | 300 - 350 °C | TGA |
Experimental Protocols
The following protocols provide a general framework for the formulation, curing, and characterization of an epoxy resin system using this compound as the curing agent.
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a common choice.
-
Curing Agent: this compound
-
Solvent (optional): Acetone or similar solvent for viscosity reduction and cleaning.
-
Equipment:
-
Analytical balance
-
Mechanical stirrer or magnetic stirrer with hot plate
-
Vacuum oven or desiccator for degassing
-
Molds for sample preparation (e.g., silicone or PTFE)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
-
Universal Testing Machine
-
-
Stoichiometric Calculation: Determine the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of this compound and the epoxy equivalent weight (EEW) of the resin. For this compound, with a molecular weight of 194.27 g/mol and 4 active hydrogens (2 per primary amine group), the AHEW is approximately 48.57 g/eq.
-
Mixing:
-
Preheat the epoxy resin to a temperature that reduces its viscosity (e.g., 60-80 °C).
-
Melt the this compound if necessary (melting point 111-113 °C), or dissolve it in a minimal amount of a suitable solvent.[2]
-
Add the calculated amount of the curing agent to the preheated epoxy resin.
-
Mix thoroughly until a homogeneous mixture is obtained.
-
-
Degassing: Place the mixture in a vacuum oven or desiccator at a temperature that maintains low viscosity and apply a vacuum to remove any entrapped air bubbles.
Figure 2: Workflow for epoxy resin formulation and sample preparation.
A multi-stage curing schedule is often employed for aromatic amine-cured epoxies to ensure complete reaction and optimal properties.
Table 2: Suggested Curing Schedule
| Stage | Temperature (°C) | Duration (hours) |
| 1 | 120 - 140 | 1 - 2 |
| 2 | 160 - 180 | 2 - 4 |
| 3 (Post-cure) | 180 - 200 | 1 - 2 |
The optimal curing schedule should be determined experimentally, for instance by using differential scanning calorimetry (DSC) to monitor the curing reaction.[3]
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the curing kinetics, total heat of reaction, and glass transition temperature (Tg).
-
Protocol:
-
Prepare a small sample (5-10 mg) of the uncured mixture in a hermetically sealed aluminum pan.
-
For non-isothermal scans, heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to approximately 300 °C to observe the exothermic curing peak.
-
To determine the Tg of a cured sample, heat the sample at a rate of 10-20 °C/min. The Tg is observed as a step change in the heat flow curve.
-
The activation energy of the curing reaction can be calculated using methods like the Kissinger or Flynn-Wall-Ozawa models.[4][5]
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability and decomposition behavior of the cured material.
-
Protocol:
-
Place a small sample (10-20 mg) of the cured material in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td,5%).
-
-
-
Tensile and Flexural Testing:
-
Purpose: To determine the tensile strength, modulus, and elongation at break, as well as the flexural strength and modulus.
-
Protocol:
-
Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing according to ASTM standards (D638 and D790, respectively).
-
Conduct the tests using a universal testing machine at a constant crosshead speed.
-
Record the load-displacement data to calculate the respective mechanical properties.
-
-
Safety Precautions
-
Epoxy resins and amine curing agents can be skin and respiratory sensitizers. Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. This compound is classified as a warning for skin and eye irritation and may cause respiratory irritation.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Curing | Incorrect stoichiometric ratio, insufficient curing temperature or time. | Recalculate stoichiometry. Optimize curing schedule using DSC. |
| Voids in Cured Sample | Inadequate degassing. | Degas at a higher temperature (to reduce viscosity) or for a longer duration. |
| Brittle Material | Over-crosslinking due to excessive curing temperature or time. | Reduce the temperature or duration of the post-curing step. |
| Poor Mechanical Properties | Incomplete mixing, off-ratio formulation. | Ensure thorough mixing and accurate weighing of components. |
References
Application Notes & Protocols: Synthesis of Aromatic Polyamides Incorporating 4-tert-Butyl-2,6-diaminoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of a novel aromatic polyamide derived from 4-tert-Butyl-2,6-diaminoanisole. The inclusion of the bulky tert-butyl group and the methoxy functionality on the diamine monomer is anticipated to enhance the solubility and modify the thermal properties of the resulting polymer, making it a candidate for specialized applications in drug delivery systems, membranes, or as a specialty engineering plastic.
The following protocol outlines the low-temperature solution polymerization method, a common and effective technique for preparing high-molecular-weight aromatic polyamides.[1]
Experimental Protocol: Low-Temperature Solution Polymerization
This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.
1.1 Materials:
-
Monomers:
-
This compound (purity > 98%)
-
Terephthaloyl chloride (purity > 99%), recrystallized from hexane before use.
-
-
Solvent:
-
N,N-dimethylacetamide (DMAc), anhydrous.
-
-
Acid Scavenger:
-
Pyridine, anhydrous.
-
-
Precipitation Solvent:
-
Methanol.
-
-
Washing Solvents:
-
Water, deionized.
-
Ethanol.
-
1.2 Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Low-temperature bath (e.g., ice-salt bath).
-
Vacuum oven.
-
Standard laboratory glassware.
-
Filtration apparatus (e.g., Büchner funnel).
1.3 Procedure:
-
Monomer Solution Preparation: In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve a specific amount of this compound and pyridine in anhydrous DMAc.
-
Cooling: Cool the flask to 0-5 °C using a low-temperature bath.
-
Addition of Diacid Chloride: While stirring vigorously, slowly add a solution of terephthaloyl chloride in anhydrous DMAc to the diamine solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature between 0 and 5 °C during the addition.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with constant stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot water and then with ethanol to remove any unreacted monomers, oligomers, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
-
Characterization: The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate thermal properties.
Quantitative Data Summary
The following table summarizes representative quantitative data for the polyamide synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 1.00 mmol |
| Terephthaloyl chloride | 1.00 mmol |
| Pyridine | 2.20 mmol |
| Solvent | |
| N,N-dimethylacetamide (DMAc) | 10 mL |
| Reaction Conditions | |
| Initial Temperature | 0-5 °C |
| Final Temperature | Room Temperature |
| Reaction Time | 18 hours |
| Polymer Properties | |
| Yield | 95% (Hypothetical) |
| Inherent Viscosity* | 0.65 dL/g (Hypothetical) |
| Glass Transition Temp. (Tg) | 250-300 °C (Expected range) |
*Inherent viscosity is a measure of the polymer's molecular weight and is typically measured in a suitable solvent such as DMAc at a concentration of 0.5 g/dL at 30 °C.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and characterization of the polyamide.
Caption: Workflow for polyamide synthesis and characterization.
References
Application Notes and Protocols: 4-tert-Butyl-2,6-diaminoanisole in the Preparation of High-Performance Polymers
Disclaimer: Extensive literature searches did not yield specific data on the application of "4-tert-Butyl-2,6-diaminoanisole" in the preparation of high-performance polymers. The following application notes and protocols are based on a closely related and structurally similar diamine, N,N'-bis(4-aminophenyl)-N,N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine , as described in a study by Chang et al. This information is provided to infer the potential synthesis, properties, and applications of polymers derived from this compound, given the known effects of tert-butyl groups on polymer characteristics. The bulky tert-butyl group is generally introduced to enhance the solubility of otherwise rigid and intractable aromatic polyamides and polyimides.[1]
Introduction
Aromatic polyamides and polyimides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications are often limited by poor solubility, which makes processing difficult. The incorporation of bulky pendant groups, such as the tert-butyl group, into the polymer backbone is a well-established strategy to disrupt chain packing, thereby improving solubility in organic solvents without significantly compromising desirable thermal properties.[1]
This document provides detailed protocols and data based on a representative tert-butyl-containing diamine for the synthesis of high-performance polyamides and polyimides. These notes are intended to guide researchers in potentially utilizing this compound for similar applications.
Data Presentation
Table 1: Thermal Properties of Polyamides and Polyimides Synthesized from a Tert-Butyl Containing Diamine
| Polymer | Tg (°C) | T10 (°C) | Char Yield at 800°C (wt%) |
| Polyamide 4a | 282 | 485 | 65 |
| Polyamide 4b | 291 | 490 | 66 |
| Polyamide 4c | 305 | 498 | 68 |
| Polyamide 4d | 320 | 501 | 69 |
| Polyimide 6a | > 350 | 535 | 67 |
| Polyimide 6b | > 350 | 542 | 68 |
| Polyimide 6c | > 350 | 551 | 70 |
| Polyimide 6d | > 350 | 558 | 71 |
Source: Adapted from Chang et al. Tg: Glass transition temperature. T10: Temperature at 10% weight loss.
Table 2: Solubility of Polyamides Derived from a Tert-Butyl Containing Diamine
| Polymer | NMP | DMAc | DMF | DMSO | m-cresol | Pyridine | THF | Chloroform |
| Polyamide 4a | ++ | ++ | ++ | ++ | + | + | - | - |
| Polyamide 4b | ++ | ++ | ++ | ++ | + | + | - | - |
| Polyamide 4c | ++ | ++ | ++ | ++ | + | + | - | - |
| Polyamide 4d | ++ | ++ | ++ | ++ | + | + | - | - |
Source: Adapted from Chang et al. ++: Soluble at room temperature; +: Soluble on heating; -: Insoluble.
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes a phosphorylation polycondensation method.
Materials:
-
Tert-butyl containing aromatic diamine (e.g., N,N'-bis(4-aminophenyl)-N,N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl2)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic diamine and an equimolar amount of the aromatic dicarboxylic acid in NMP containing dissolved CaCl2.
-
Add pyridine to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (TPP) to the cooled solution under constant stirring.
-
After the addition of TPP, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 30 minutes.
-
Heat the reaction mixture to 100°C and maintain this temperature for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol.
-
Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.
Protocol 2: Synthesis of Aromatic Polyimides via a Two-Step Method
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the tert-butyl containing aromatic diamine and an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride).
-
Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the monomers.
-
Stir the solution at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1 hour, and then heat it to 120°C for 4 hours to effect cyclodehydration.
-
After cooling, precipitate the polyimide by pouring the solution into methanol.
-
Filter the precipitate, wash it with methanol, and dry it under vacuum at 180°C for 12 hours.
Visualizations
Caption: General workflows for the synthesis of aromatic polyamides and polyimides.
References
Application Note: 4-tert-Butyl-2,6-diaminoanisole as a Monomer for High-Performance Polyimides
AN-MP-2025-01
Abstract
This document outlines the potential application of 4-tert-Butyl-2,6-diaminoanisole as a novel diamine monomer for the synthesis of high-performance polyimides. The presence of a bulky tert-butyl group and a methoxy group on the aromatic ring is anticipated to impart unique properties to the resulting polymers, including enhanced solubility, modified thermal characteristics, and specific optical properties. This application note provides a hypothetical framework for the synthesis and characterization of polyimides derived from this monomer, including detailed experimental protocols and expected material properties based on structure-property relationships of analogous polymers.
Introduction
High-performance polymers, particularly polyimides, are critical materials in the aerospace, electronics, and automotive industries due to their exceptional thermal stability, mechanical strength, and chemical resistance. However, many conventional polyimides suffer from poor solubility, which limits their processability. The incorporation of bulky, flexible, or asymmetric groups into the polymer backbone is a common strategy to disrupt chain packing and improve solubility.
This compound is a promising, yet underexplored, diamine monomer for polyimide synthesis. Its key structural features include:
-
Two primary amine groups: Enable polycondensation reactions with dianhydrides.
-
A bulky tert-butyl group: Expected to increase the free volume of the polymer, thereby enhancing solubility and potentially lowering the dielectric constant.
-
A methoxy group: An electron-donating group that can influence the polymer's electronic and optical properties.
This application note presents a detailed protocol for the synthesis of a novel polyimide using this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common dianhydride used for producing soluble, high-performance polyimides.
Predicted Properties of Polyimides Derived from this compound
Based on structure-property relationships from existing literature on similar polyimides, the following properties are anticipated for a polyimide synthesized from this compound and 6FDA.
Table 1: Predicted Quantitative Data for 6FDA-4-tert-Butyl-2,6-diaminoanisole Polyimide
| Property | Predicted Value | Method of Measurement |
| Inherent Viscosity | 0.85 - 1.25 dL/g | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 280 - 320 °C | DSC |
| 5% Weight Loss Temp. (Td) | 480 - 520 °C (in N₂) | TGA |
| Tensile Strength | 90 - 110 MPa | Universal Testing Machine |
| Young's Modulus | 2.5 - 3.5 GPa | Universal Testing Machine |
| Elongation at Break | 5 - 10 % | Universal Testing Machine |
| Dielectric Constant (1 MHz) | 2.7 - 3.1 | Dielectric Analyzer |
| Refractive Index | 1.58 - 1.62 | Ellipsometer |
| Solubility (in NMP, DMAc) | Soluble at room temp. | Visual Inspection |
Experimental Protocols
Materials and Equipment
-
Monomers:
-
This compound (Purity > 98%)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Purity > 99%, sublimation purified)
-
-
Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous
-
Reagents for Imidization: Acetic anhydride, Pyridine
-
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Ubbelohde viscometer
-
Film casting knife/doctor blade
-
Vacuum oven
-
Synthesis of Poly(amic acid) Precursor
A standard two-step polymerization method is proposed.
-
In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.94 g (10 mmol) of this compound in 50 mL of anhydrous NMP.
-
Stir the solution until the diamine is completely dissolved.
-
Slowly add 4.44 g (10 mmol) of 6FDA powder to the solution in small portions over 30 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity will increase significantly as the poly(amic acid) forms.
-
The resulting viscous solution is the poly(amic acid) precursor.
Chemical Imidization and Film Formation
-
To the poly(amic acid) solution, add 4.08 g (40 mmol) of acetic anhydride and 1.58 g (20 mmol) of pyridine.
-
Stir the mixture at room temperature for 1 hour, and then heat to 80°C for 4 hours to complete the chemical imidization.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into 500 mL of vigorously stirring methanol.
-
Filter the fibrous polymer precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.
-
For film casting, re-dissolve the dried polyimide in NMP to form a 10-15 wt% solution.
-
Cast the solution onto a clean glass plate using a doctor blade.
-
Heat the cast film in a vacuum oven with a staged heating program: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour to ensure complete solvent removal and imidization.
-
Cool the film to room temperature and peel it from the glass substrate.
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for polyimide synthesis and characterization.
Logical Application Pathway
Caption: Logical pathway from monomer structure to applications.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are moisture-sensitive and should be handled under an inert atmosphere.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
Conclusion
This compound represents a promising monomer for developing a new class of soluble, high-performance polyimides. The protocols and predicted data herein provide a solid foundation for researchers to explore the synthesis and characterization of these novel materials. The unique combination of a bulky tert-butyl group and a methoxy substituent is expected to yield polymers with a favorable balance of thermal stability, processability, and dielectric properties, making them attractive for advanced applications in electronics and aerospace. Experimental validation of these predictions is encouraged.
Application Notes and Protocols for the Quantification of 4-tert-Butyl-2,6-diaminoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-2,6-diaminoanisole is an aromatic amine derivative with potential applications in pharmaceutical and chemical industries. Accurate and robust analytical methods are crucial for its quantification in various matrices to ensure product quality, safety, and for pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are based on established methods for structurally similar aromatic amines and substituted phenols, and should be validated for the specific matrix of interest.
Method Selection Logic
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a general logic for method selection.
Caption: Logic for selecting an analytical method.
Experimental Protocols
A general workflow for the analysis of this compound is depicted below. This involves sample preparation followed by chromatographic analysis.
Caption: General experimental workflow.
Protocol 1: Quantification by HPLC-UV
This method is suitable for the analysis of this compound in relatively clean matrices, such as pharmaceutical formulations or aqueous solutions.
1. Sample Preparation
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For Aqueous Samples (Solid-Phase Extraction - SPE):
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Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
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Load 10 mL of the aqueous sample onto the cartridge.
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Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
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Elute the analyte with 5 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
For Organic Samples (Liquid-Liquid Extraction - LLE):
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To 1 mL of the organic sample, add 2 mL of a suitable immiscible solvent (e.g., ethyl acetate).
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Vortex for 2 minutes and centrifuge to separate the layers.
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Collect the organic layer and repeat the extraction twice.
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Combine the organic extracts and evaporate to dryness.
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Reconstitute the residue in 1 mL of the mobile phase.
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2. HPLC-UV Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification by GC-MS
This method offers higher sensitivity and selectivity and is suitable for complex matrices. Due to the polar nature of the amino groups, derivatization is recommended to improve volatility and peak shape.
1. Sample Preparation
Follow the LLE or SPE protocol as described for HPLC-UV to extract the analyte. After evaporation to dryness, proceed with derivatization.
2. Derivatization (Acylation)
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To the dried extract, add 100 µL of pyridine and 50 µL of acetic anhydride.
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Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the reagents under a stream of nitrogen.
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Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
4. Calibration
Prepare a series of derivatized standards by following the derivatization procedure with known amounts of this compound. Construct a calibration curve based on the peak area of a characteristic ion.
Quantitative Data Summary
| Parameter | HPLC-UV (Typical Values for Aromatic Amines) | GC-MS (Typical Values for Derivatized Aromatic Amines) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 250 ng/mL | 0.5 - 15 ng/mL |
| Recovery (%) | 85 - 110 | 90 - 115 |
| Precision (RSD%) | < 5% | < 10% |
Conclusion
The protocols outlined in these application notes provide a strong starting point for the development of robust and reliable analytical methods for the quantification of this compound. Method selection should be based on the specific requirements of the analysis, and thorough validation of the chosen method is essential to ensure accurate and precise results.
Application Note: HPLC Method for Purity Analysis of 4-tert-Butyl-2,6-diaminoanisole
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-tert-Butyl-2,6-diaminoanisole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-tert-Butyl-2,6-diaminoanisole.
Synthesis Overview
The synthesis of this compound can be approached as a three-step process starting from 4-tert-butylphenol. The general synthetic pathway involves:
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Williamson Ether Synthesis: Methylation of 4-tert-butylphenol to form 4-tert-butylanisole.
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Electrophilic Aromatic Substitution (Nitration): Dinitration of 4-tert-butylanisole to yield 4-tert-butyl-2,6-dinitroanisole.
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Reduction: Reduction of the dinitro compound to the final product, this compound.
This guide will address potential issues and optimization strategies for each of these key stages.
Troubleshooting Guides & FAQs
Step 1: Synthesis of 4-tert-Butylanisole
Q1: My methylation of 4-tert-butylphenol is showing low conversion. What are the common causes and how can I improve the yield?
A1: Low conversion in the Williamson ether synthesis of 4-tert-butylanisole can stem from several factors. Here’s a troubleshooting guide:
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Incomplete Deprotonation: Ensure complete deprotonation of the 4-tert-butylphenol. The choice of base is critical. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF can be more effective, though they require stricter anhydrous conditions.
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Reagent Purity: The purity of your reagents, especially the methylating agent (e.g., methyl iodide or dimethyl sulfate), is crucial. Impurities can lead to side reactions.
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Reaction Temperature and Time: While refluxing in acetone is a common method, the reaction may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Solvent Choice: Acetone is a suitable solvent, but other polar aprotic solvents like DMF or DMSO can sometimes enhance the reaction rate due to their ability to solvate the cation, leaving a more reactive "naked" phenoxide anion.
Experimental Protocol: Methylation of 4-tert-butylphenol
A common procedure involves dissolving 4-tert-butylphenol in acetone, followed by the addition of an excess of methyl iodide and potassium carbonate. The mixture is then heated at reflux for several hours.
| Parameter | Condition |
| Starting Material | 4-tert-butylphenol |
| Reagents | Methyl iodide, Potassium carbonate |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
For a detailed protocol, refer to established synthetic procedures for 4-tert-butylanisole.
Step 2: Dinitration of 4-tert-Butylanisole
Q2: I am observing the formation of multiple nitrated products and some tar during the dinitration of 4-tert-butylanisole. How can I improve the selectivity for the 2,6-dinitro isomer?
A2: The dinitration of 4-tert-butylanisole can be challenging due to the activating nature of the methoxy and tert-butyl groups. Controlling the reaction conditions is key to achieving high selectivity for the desired 2,6-dinitro product.
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Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The ratio of these acids can influence the reactivity.
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Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture is essential to prevent over-nitration and the formation of oxidized byproducts (tar).
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Rate of Addition: Add the nitrating agent dropwise to the solution of 4-tert-butylanisole in sulfuric acid to maintain control over the reaction temperature and minimize localized overheating.
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Reaction Time: After the addition is complete, the reaction may need to be stirred at a slightly elevated temperature (e.g., room temperature or slightly above) to drive the reaction to completion. Monitor the progress by TLC.
Logical Troubleshooting Workflow for Dinitration
Caption: Troubleshooting workflow for dinitration of 4-tert-butylanisole.
Step 3: Reduction of 4-tert-Butyl-2,6-dinitroanisole
Q3: The reduction of the dinitro compound is giving me a low yield of the desired diamine, and I'm having trouble with purification. What are the best practices for this step?
A3: The reduction of aromatic dinitro compounds to diamines can be achieved using various methods. The choice of reducing agent and purification strategy is critical for obtaining a high yield of pure this compound.
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Choice of Reducing Agent:
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Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas are effective. This method avoids the use of strong metal acids and often results in a cleaner product that is easier to purify.
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Metal/Acid Reduction: A common method involves using a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). While effective, this method can require a more rigorous workup to remove metal salts.
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Sodium Dithionite: This reagent can be a milder alternative, but its effectiveness can vary depending on the substrate.
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Sodium Borohydride with a Catalyst: NaBH4 alone is generally not strong enough to reduce aromatic nitro groups, but in combination with a catalyst like NiCl2 or CoCl2, it can be effective.
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Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| H₂/Pd/C or H₂/Pt/C | Clean reaction, high yields, easy product isolation. | Requires specialized hydrogenation equipment. |
| Sn/HCl or Fe/HCl | Inexpensive and effective. | Workup can be tedious to remove metal salts. |
| Sodium Dithionite | Milder conditions. | May not be effective for all substrates, can be sluggish. |
| NaBH₄/Catalyst | Can be a good alternative to catalytic hydrogenation. | Requires careful control of reaction conditions. |
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Purification:
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Extraction: After the reaction, the product is typically in an acidic solution. Basification with a strong base (e.g., NaOH) will deprotonate the amine groups, allowing the free diamine to be extracted into an organic solvent like ethyl acetate or dichloromethane.
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Column Chromatography: If the crude product is not pure enough after extraction, silica gel column chromatography can be used for further purification. A solvent system of ethyl acetate and hexanes is a good starting point.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
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Technical Support Center: Purification of Crude 4-tert-Butyl-2,6-diaminoanisole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude "4-tert-Butyl-2,6-diaminoanisole". The methodologies and recommendations provided are based on general purification techniques for aromatic amines and may require optimization for your specific experimental conditions.
Troubleshooting Guides
Problem 1: Low Purity After Initial Purification Attempt
| Possible Cause | Suggested Solution |
| Incomplete reaction or presence of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion. If starting materials persist, consider adjusting reaction time, temperature, or stoichiometry. |
| Formation of isomers or by-products. | Isomers can be challenging to separate. Consider preparative chromatography (HPLC or flash chromatography) with optimized solvent systems. Derivatization of the amine groups might alter polarity and improve separation.[1] |
| Co-precipitation of impurities during recrystallization. | Screen a variety of recrystallization solvents or solvent mixtures. A slow cooling rate is crucial to allow for selective crystallization. |
| Ineffective chromatographic separation. | Optimize the mobile phase polarity. For normal phase chromatography on silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the basic amine product.[2] Consider switching to a different stationary phase, such as alumina.[3] |
Problem 2: Product Discoloration (Turning Pink, Brown, or Black)
| Possible Cause | Suggested Solution |
| Oxidation of the aromatic amine. | Aromatic amines are susceptible to air oxidation, which is often catalyzed by light.[4] Purify the compound quickly and store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial.[4] |
| Presence of residual acidic or metallic impurities. | Acidic residues can promote oxidation. Ensure the product is thoroughly washed with a dilute basic solution (e.g., saturated sodium bicarbonate) and dried before final purification. Trace metal impurities can be removed by washing with a solution of a chelating agent like EDTA. |
| Thermal decomposition. | If using distillation, ensure it is performed under reduced pressure to lower the boiling point and minimize thermal stress on the compound. Some aromatic diamines can decompose upon heating.[5] |
Problem 3: Difficulty with Chromatographic Purification (Tailing or Streaking on TLC/Column)
| Possible Cause | Suggested Solution |
| Interaction of the basic amine with acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the chosen eluent system. Alternatively, use a less acidic stationary phase like alumina.[2][3] |
| Inappropriate solvent system. | The polarity of the eluent may be too high or too low. Systematically screen different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes). |
| Sample overloading on the column. | Use an appropriate ratio of crude material to stationary phase (typically 1:50 to 1:100 by weight for flash chromatography). |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in aromatic amine syntheses include unreacted starting materials, partially reacted intermediates, isomers (e.g., migration of the tert-butyl group), and products of oxidation or side reactions.
Q2: Which recrystallization solvents are a good starting point for this compound?
A2: A good starting point for solvent screening would be a non-polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature, such as toluene, hexanes, or ethyl acetate, or a mixture of these. Ethanol or methanol could also be effective, potentially in combination with water.
Q3: How can I remove baseline impurities that are non-basic?
A3: Acid-base extraction is an effective technique. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[2] The basic this compound will form a salt and move to the aqueous layer. The non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
Q4: My purified product is a solid. What is the best way to dry it?
A4: After filtration, the solid can be dried in a desiccator under vacuum. If residual solvent is a concern, gentle heating under vacuum can be applied, provided the compound is thermally stable.
Q5: What analytical techniques can I use to assess the purity of my final product?
A5: Purity can be assessed using a combination of techniques:
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Thin Layer Chromatography (TLC): To check for the presence of multiple components.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[6][7]
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a chosen solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
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Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Start eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent to move the desired compound down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Example Recrystallization Solvent Screening Data
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (e.g., by HPLC) |
| Hexanes | Low | Insoluble | - | - |
| Toluene | High | Low | Good | 95% |
| Ethyl Acetate/Hexanes (1:4) | High | Medium | Fair | 92% |
| Ethanol | High | High | Poor | - |
Table 2: Example Flash Chromatography Optimization Data
| Eluent System (v/v) | Rf of Product | Separation from Impurities | Yield | Purity (e.g., by HPLC) |
| 90:10 Hexanes:EtOAc | 0.2 | Poor | - | - |
| 80:20 Hexanes:EtOAc + 0.5% Et₃N | 0.4 | Good | 85% | 98% |
| 70:30 Hexanes:EtOAc + 0.5% Et₃N | 0.6 | Fair | - | - |
Visualizations
Caption: A decision workflow for selecting a suitable purification strategy.
Caption: Troubleshooting guide for column chromatography of aromatic amines.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of aromatic diamines in hair dyes using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Technical Support Center: Synthesis of 4-tert-Butyl-2,6-diaminoanisole
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 4-tert-Butyl-2,6-diaminoanisole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a two-step process. The first step is the dinitration of 4-tert-butylanisole to yield 4-tert-Butyl-2,6-dinitroanisole. The subsequent step is the reduction of the dinitro intermediate to the desired this compound.
Q2: What are the common challenges in the dinitration of 4-tert-butylanisole?
Common challenges include controlling the regioselectivity of the nitration to obtain the desired 2,6-dinitro isomer, preventing over-nitration, and managing the exothermic nature of the reaction. The tert-butyl and methoxy groups are ortho-, para-directing, which guides the nitration to the desired positions. However, harsh conditions can lead to side products.
Q3: What side products can be expected during the reduction of 4-tert-Butyl-2,6-dinitroanisole?
The primary side products arise from incomplete reduction. These can include 4-tert-Butyl-2-amino-6-nitroanisole and 4-tert-Butyl-2-hydroxylamino-6-nitroanisole. Under certain conditions, other side reactions such as the formation of azoxy or azo compounds can occur, especially in alkaline media.[1]
Troubleshooting Guide
Problem 1: Low yield of 4-tert-Butyl-2,6-dinitroanisole during the nitration step.
-
Possible Cause: Incomplete reaction or suboptimal reaction conditions.
-
Troubleshooting Steps:
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Verify Reagent Quality: Ensure the nitrating agents (e.g., nitric acid, sulfuric acid) are of appropriate concentration and purity.
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Optimize Reaction Temperature: The reaction is highly exothermic. Maintain a low temperature (typically 0-10 °C) to prevent side reactions and decomposition.
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Control Reagent Addition: Add the nitrating agent slowly to the solution of 4-tert-butylanisole to control the reaction rate and temperature.
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Increase Reaction Time: If the reaction is incomplete, consider extending the reaction time while carefully monitoring the temperature.
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Problem 2: Presence of multiple nitro-isomers in the product mixture.
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Possible Cause: Inappropriate reaction conditions leading to a loss of regioselectivity.
-
Troubleshooting Steps:
-
Choice of Nitrating Agent: Using a milder nitrating agent, such as tert-butyl nitrite, may improve selectivity for mononitration if that is a competing reaction.[2]
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Solvent Effects: The choice of solvent can influence the outcome. Aprotic solvents are generally preferred.
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Purification: Utilize column chromatography to separate the desired 2,6-dinitro isomer from other isomers.
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Problem 3: Incomplete reduction of 4-tert-Butyl-2,6-dinitroanisole.
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Possible Cause: Insufficient reducing agent, inactive catalyst, or non-optimal reaction conditions.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd/C) is often efficient for reducing dinitro aromatic compounds.[3][4] Alternatively, metal/acid combinations like Fe/HCl or Sn/HCl can be used.[4][5]
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Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active.
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pH Control: When using metal/acid reductions, maintaining an acidic environment is crucial. A basic workup is necessary to isolate the free amine.[5]
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Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and any intermediates.
-
Problem 4: Product discoloration (darkening) after purification.
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Possible Cause: The product, an aromatic diamine, is susceptible to air oxidation.
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Troubleshooting Steps:
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Inert Atmosphere: Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
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Storage: Store the final product in a cool, dark place, and under an inert atmosphere to minimize oxidation.
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Purification Method: Distillation of volatile amines can be an effective purification method to separate them from colored, higher molecular weight impurities.[1]
-
Data Presentation
Table 1: Summary of Potential Side Products and their Characteristics
| Side Product Name | Molecular Formula | Probable Step of Formation | Notes |
| 4-tert-Butyl-2-nitroanisole | C₁₁H₁₅NO₃ | Nitration | Incomplete dinitration or use of mild nitrating conditions. |
| 4-tert-Butyl-2-amino-6-nitroanisole | C₁₁H₁₆N₂O₃ | Reduction | Incomplete reduction of one nitro group. Can be isolated as a major product under controlled reduction conditions. |
| 4-tert-Butyl-2,6-bis(hydroxylamino)anisole | C₁₁H₁₈N₂O₃ | Reduction | Intermediate in the reduction of nitro groups to amines. |
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butyl-2,6-dinitroanisole (Illustrative)
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Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 4-tert-butylanisole in a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the cooled solution of 4-tert-butylanisole, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: Stir the mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
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Workup: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent. Wash the organic layer with a sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound (Illustrative)
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Reaction Setup: Dissolve 4-tert-Butyl-2,6-dinitroanisole in a solvent such as ethanol or acetic acid. Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
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Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
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Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization. For purification after a metal/acid reduction, a basic workup is required to neutralize the acid and free the amine before extraction.[6]
Visualizations
Caption: Synthetic workflow for this compound highlighting potential side reactions.
References
- 1. web.mst.edu [web.mst.edu]
- 2. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Solubility of Polyamides Derived from 4-tert-Butyl-2,6-diaminoanisole
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with polyamides synthesized from "4-tert-Butyl-2,6-diaminoanisole." The unique structure of this diamine, featuring a bulky tert-butyl group and a methoxy group ortho to the amine functionalities, presents specific challenges and opportunities in controlling the solubility of the resulting polymers. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to address issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My polyamide synthesized from this compound and an aromatic diacid chloride is insoluble in common organic solvents like NMP, DMAc, and DMF. Why is this happening?
A1: Wholly aromatic polyamides are notoriously difficult to dissolve due to strong intermolecular hydrogen bonding between the amide groups and the rigidity of the aromatic backbone, which promotes tight chain packing.[1] While the tert-butyl group in your diamine is intended to disrupt this packing and improve solubility, its effectiveness can be counteracted by the linearity and rigidity of the diacid chloride used. If a linear, rigid diacid chloride (e.g., terephthaloyl chloride) is used, the resulting polymer chain may still be able to pack efficiently enough to render it insoluble.
Q2: What is the expected role of the tert-butyl and methoxy groups on the solubility of the polyamide?
A2: The bulky tert-butyl group is expected to introduce significant steric hindrance, pushing the polymer chains apart and reducing the efficiency of intermolecular hydrogen bonding. This disruption of chain packing is a common strategy to enhance the solubility of aromatic polyamides.[2][3] The methoxy group, being ortho to the amine, can also contribute to disrupting chain symmetry. However, its electronic effects and potential for minor hydrogen bonding interactions could have a complex and less predictable influence on solubility.
Q3: What are the recommended starting solvents for attempting to dissolve my polyamide?
A3: For aromatic polyamides, highly polar aprotic solvents are the primary choice. If your polymer is insoluble in these at room temperature, the addition of salts is a crucial next step.
| Solvent System | Rationale & Comments |
| N-Methyl-2-pyrrolidone (NMP) | A common and effective solvent for many aromatic polyamides.[4][5][6] |
| N,N-Dimethylacetamide (DMAc) | Another widely used polar aprotic solvent, often used with salts.[2][4] |
| N,N-Dimethylformamide (DMF) | A strong polar solvent, though sometimes less effective than NMP or DMAc.[4][5][6] |
| Dimethyl sulfoxide (DMSO) | A highly polar solvent that can be effective for some polyamides.[4][5][6] |
| DMAc or NMP with LiCl | (Highly Recommended) The addition of lithium chloride (LiCl) is a standard method to improve the solubility of rigid-rod polymers. The salt's ions coordinate with the amide groups, disrupting the intermolecular hydrogen bonds.[7] |
| m-Cresol | A phenolic solvent that can be very effective but is more corrosive and may require heating. |
| Concentrated Sulfuric Acid | A powerful solvent for most polyamides, but it is highly corrosive and can cause polymer degradation. Use as a last resort for characterization purposes. |
Q4: Can I improve the solubility of my polyamide by modifying the synthesis procedure?
A4: Yes, modifying the polymer structure during synthesis is a key strategy. Consider the following approaches:
-
Copolymerization: Instead of a homopolymer, synthesize a copolymer by introducing a second, more flexible or non-linear diacid chloride (e.g., isophthaloyl chloride, or a diacid chloride containing ether linkages) along with your primary diacid chloride. This will disrupt the regularity of the polymer chain, hindering crystallization and improving solubility.[1]
-
Use of Asymmetric Monomers: The this compound itself is asymmetric. Pairing it with an asymmetric diacid chloride can further decrease chain packing.[8]
-
Control of Molecular Weight: Very high molecular weight polymers are often more difficult to dissolve. You can try to control the molecular weight by slightly adjusting the monomer stoichiometry or by using a chain-capping agent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The synthesized polyamide precipitates during the reaction. | The growing polymer chain has reached a critical molecular weight where it becomes insoluble in the reaction medium. | 1. Add Salt: Ensure that a salt like LiCl or CaCl₂ is present in the reaction solvent (e.g., NMP or DMAc) from the beginning of the polymerization.[9] 2. Increase Solvent Volume: A more dilute reaction mixture may keep the polymer in solution for longer. |
| The polymer swells in a solvent but does not dissolve. | The solvent can penetrate the polymer matrix but lacks sufficient energy to overcome the strong intermolecular forces holding the chains together. | 1. Add LiCl: If not already present, add 3-5 wt% LiCl to the solvent and stir. 2. Gentle Heating: Warm the mixture (e.g., to 50-80°C). Be cautious, as excessive heat can cause degradation. 3. Use a Stronger Solvent: Try dissolving the polymer in m-cresol or, for analytical purposes, concentrated sulfuric acid. |
| The resulting polymer film is brittle. | This could be due to low molecular weight or high crystallinity. | 1. Optimize Polymerization: Aim for a higher molecular weight by ensuring high monomer purity and maintaining an inert atmosphere during polymerization to achieve precise stoichiometry. 2. Introduce Flexibility: Synthesize a copolymer with a flexible diacid chloride to reduce crystallinity. |
| The polymer solution is too viscous for casting or spinning. | The polymer has a very high molecular weight. | 1. Dilute the Solution: Add more solvent to reduce the viscosity. 2. Control Molecular Weight: In subsequent syntheses, slightly offset the monomer stoichiometry or use a monofunctional reactant as a chain stopper to target a lower molecular weight. |
Experimental Protocols
Low-Temperature Solution Polycondensation of this compound with an Aromatic Diacid Chloride
This protocol describes a general method for synthesizing aromatic polyamides.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), dried
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry the LiCl under vacuum at 150-200°C for several hours.
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific amount of this compound and LiCl (e.g., 5 wt% of the solvent volume) in anhydrous NMP under a gentle nitrogen stream.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Add an equimolar amount of the solid aromatic diacid chloride to the stirred diamine solution in one portion.
-
Polymerization: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will typically increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove unreacted monomers, LiCl, and solvent.
-
Drying: Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Solubility Testing Protocol
Procedure:
-
Add 10 mg of the dried polyamide powder to a vial.
-
Add 1 mL of the test solvent to the vial.
-
Stir the mixture at room temperature for 24 hours.
-
Observe the solubility and categorize it as:
-
++ : Soluble at room temperature.
-
+ : Soluble on heating.
-
± : Partially soluble or swells.
-
- : Insoluble.
-
-
If the polymer is insoluble, add 3-5 wt% LiCl to a fresh sample in an amide-type solvent (NMP, DMAc) and repeat the test.
Visualizations
Logical Workflow for Improving Polyamide Solubility
References
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Controlling Epoxy Curing Kinetics with 4-tert-Butyl-2,6-diaminoanisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-tert-Butyl-2,6-diaminoanisole as a curing agent for epoxy resins. The unique structure of this aromatic amine, featuring a bulky tert-butyl group and a methoxy group, introduces steric hindrance that significantly influences curing behavior, often leading to longer pot lives and requiring elevated temperatures for full cure.[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My epoxy formulation has an extremely long pot life and is not curing at room temperature. What's wrong?
A1: This is expected behavior for a sterically hindered aromatic amine like this compound.[2] The bulky tert-butyl group physically obstructs the amine hydrogens, slowing down their reaction with the epoxy groups at ambient temperatures.[1]
-
Solution: A thermal cure is necessary. You will need to apply heat to provide sufficient energy to overcome the activation energy of the reaction. Start by experimenting with a modest temperature (e.g., 80°C) and gradually increase it.[1] Use of an accelerator, such as a tertiary amine like 2,4,6-Tris(dimethylaminomethyl)phenol, can also increase the reaction rate.
Q2: I've heated the formulation, but the cure is incomplete, resulting in a soft or tacky surface. What are the possible causes?
A2: Incomplete curing at elevated temperatures can stem from several factors:
-
Incorrect Stoichiometry: The most common cause of curing failure is an incorrect mix ratio of resin to hardener.[3][4][5] For amine curing agents, the optimal amount is typically when the number of moles of epoxy groups is equal to the number of active amine hydrogen atoms.[1]
-
Insufficient Curing Time or Temperature: Even with heat, sterically hindered systems require sufficient time to achieve full cross-linking. The reaction may slow down significantly as the material approaches its glass transition temperature (Tg).
-
Inadequate Mixing: If the resin and curing agent are not mixed thoroughly, you will have localized areas of uncured material.[3][5]
-
Solutions:
-
Verify Stoichiometry: Calculate the required amount of this compound based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of your resin.
-
Optimize Cure Schedule: Use Differential Scanning Calorimetry (DSC) to determine the optimal cure temperature and time.[6][7] A typical approach is a two-stage cure: an initial cure at a lower temperature (e.g., 80°C) followed by a post-cure at a higher temperature (above the initial Tg) to complete the reaction.[1]
-
Ensure Thorough Mixing: Mix the components vigorously for 3-5 minutes, scraping the sides and bottom of the mixing vessel multiple times to ensure a homogeneous mixture.[3]
-
Q3: The cured epoxy has a lower Glass Transition Temperature (Tg) than I expected. Why?
A3: A lower-than-expected Tg is almost always a sign of incomplete cure, meaning the crosslink density has not reached its maximum potential.
-
Possible Causes:
-
The post-cure temperature was not high enough or was not held for a sufficient duration.
-
The stoichiometry is off-epoxy, which can lead to a less densely cross-linked network.[8]
-
Moisture contamination can interfere with the curing reaction.
-
-
Solutions:
-
Perform a Post-Cure: Heat the sample to a temperature 20-30°C above its current Tg and hold for 1-2 hours. Re-measure the Tg using DSC or Dynamic Mechanical Analysis (DMA) to see if it has increased.
-
Re-evaluate Stoichiometry: Double-check your EEW and AHEW calculations and weigh your components accurately using a digital scale.[4]
-
Control Environment: Ensure your resin and curing agent are dry and perform mixing and curing in a low-humidity environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the starting point for determining the correct cure temperature for this system?
A1: A good starting point is to perform a dynamic DSC scan (e.g., heating at 5-10°C/min) on the uncured mixture.[6][9] The onset of the exothermic peak in the DSC thermogram will give you an indication of the temperature at which the reaction begins to accelerate. Isothermal DSC scans at various temperatures can then be used to determine the time to full cure at each temperature.[7]
Q2: How can I measure the pot life or gel time of my formulation?
A2: Due to the slow reactivity at room temperature, the pot life will be very long. For determining gel time at elevated temperatures, rheometry is the most precise method.[10][11] You can monitor the storage modulus (G') and loss modulus (G'') over time at a constant temperature. The gel point is often identified as the crossover point where G' = G''.[12]
Q3: How do I calculate the correct mix ratio for this compound?
A3: You need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
-
Determine AHEW: this compound has two primary amine groups, each with two active hydrogens, for a total of 4 active hydrogens.
-
Molecular Weight (MW) = 194.27 g/mol
-
AHEW = MW / number of active hydrogens = 194.27 / 4 = 48.57 g/eq.
-
-
Calculate Mix Ratio: The amount of curing agent needed per 100 parts of resin (phr) is calculated as:
-
phr = (AHEW / EEW) * 100
-
Q4: Can I monitor the degree of cure in real-time?
A4: Yes, Fourier-Transform Infrared Spectroscopy (FTIR) is an excellent technique for this.[13][14][15] You can monitor the decrease in the absorbance of the epoxy group peak (typically around 915 cm⁻¹) relative to a reference peak that does not change during the reaction (e.g., an aromatic C=C peak around 1510 cm⁻¹).[16][17]
Data Presentation
Table 1: Curing Agent Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 473269-70-4 | |
| Molecular Weight | 194.27 g/mol | |
| Appearance | Solid | |
| Melting Point | 111-113 °C | |
| Active Hydrogens | 4 | N/A |
| AHEW (Calculated) | 48.57 g/eq | N/A |
Table 2: Example Curing Schedule and Resulting Properties
(Note: This is hypothetical data for a standard DGEBA resin with EEW ~188 g/eq)
| Isothermal Cure Temp. | Cure Time | Post-Cure | Final Tg (DSC) | Gel Time (Rheometer) |
| 100 °C | 3 hours | None | 125 °C | 75 min |
| 100 °C | 3 hours | 2 hours @ 150°C | 145 °C | 75 min |
| 120 °C | 2 hours | None | 140 °C | 30 min |
| 120 °C | 2 hours | 2 hours @ 160°C | 155 °C | 30 min |
Experimental Protocols
Determining Cure Kinetics via Differential Scanning Calorimetry (DSC)
This protocol outlines how to determine the total heat of reaction and develop a temperature-cure profile.
Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into a mixing cup.
-
Thoroughly mix the components for 3-5 minutes until uniform.
-
Hermetically seal 5-10 mg of the mixture into an aluminum DSC pan. Prepare an identical empty pan to use as a reference.
-
-
Dynamic Scan:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to ~250°C at a constant rate (e.g., 10°C/min).[6]
-
Record the heat flow as a function of temperature. The integrated area of the exothermic peak gives the total enthalpy of reaction (ΔH_total).
-
-
Isothermal Scan:
-
Prepare a fresh sample.
-
Rapidly heat the sample to the desired isothermal cure temperature (e.g., 120°C) and hold it for a set time (e.g., 2-3 hours) until the heat flow returns to baseline.
-
The degree of cure (α) at any time 't' can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t.[7]
-
-
Glass Transition Temperature (Tg) Measurement:
-
After the dynamic or isothermal scan, cool the sample to room temperature.
-
Heat the cured sample again at the same heating rate (e.g., 10°C/min). The step change in the heat flow baseline indicates the Tg.[18]
-
Determining Gel Time via Rheometry
This protocol describes how to measure the gel time of the thermosetting system.
Methodology:
-
Instrument Setup:
-
Sample Preparation & Loading:
-
Prepare a fresh, thoroughly mixed sample of the epoxy and curing agent.
-
Immediately place the required amount of the mixture onto the bottom plate.
-
Lower the top plate to the desired gap (e.g., 1 mm) and trim any excess sample.[11]
-
-
Isothermal Time Sweep:
-
Begin an oscillation time sweep experiment at a constant frequency (e.g., 1 Hz) and a small strain (e.g., 0.05%) to ensure measurements are within the linear viscoelastic region.[11]
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for epoxy curing issues.
Experimental Workflow: DSC Analysis
Caption: Workflow for epoxy cure characterization using DSC.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. web.mit.edu [web.mit.edu]
- 3. bestbartopepoxy.com [bestbartopepoxy.com]
- 4. Why Your Epoxy Isn't Curing and How to Fix It - [incurelab.com]
- 5. epoxio.cz [epoxio.cz]
- 6. mdpi.com [mdpi.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 11. tainstruments.com [tainstruments.com]
- 12. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]
- 16. researchgate.net [researchgate.net]
- 17. atlantis-press.com [atlantis-press.com]
- 18. youtube.com [youtube.com]
degradation pathways of "4-tert-Butyl-2,6-diaminoanisole" under different conditions
This technical support center provides guidance on the potential degradation pathways of 4-tert-Butyl-2,6-diaminoanisole under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific degradation studies on this compound are limited in publicly available literature. Therefore, the pathways described are based on the chemical structure of the molecule, known reactions of its functional groups (aromatic amines, ether, and tert-butyl group), and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its structure, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary sites for degradation are the amino and methoxy functional groups attached to the aromatic ring.
-
Acidic Hydrolysis: Under strong acidic conditions and heat, the methoxy group (-OCH₃) may undergo hydrolysis to a hydroxyl group (-OH), forming 4-tert-Butyl-2,6-diaminophenol. The tert-butyl group is generally stable but can be susceptible to cleavage under very harsh acidic conditions.
-
Basic Hydrolysis: The molecule is expected to be relatively stable under basic conditions. The amino and methoxy groups are generally not labile to base-catalyzed hydrolysis.
-
Oxidation: The diamino-substituted aromatic ring is sensitive to oxidation. Oxidizing agents like hydrogen peroxide can lead to the formation of colored degradation products, potentially through the formation of quinone-imine or nitroso derivatives.
-
Photodegradation: Exposure to UV light may induce photodegradation, potentially leading to oxidation or rearrangement reactions. Aromatic amines are known to be susceptible to photolytic degradation.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products have not been reported, potential degradation products can be inferred based on the degradation pathways of similar molecules like 2,4-diaminoanisole.[1][2] Potential products could include:
-
4-tert-Butyl-2,6-diaminophenol: From the hydrolysis of the methoxy group.
-
Oxidized derivatives: Such as quinone-imines or nitroso compounds from the oxidation of the amino groups.
-
Products of tert-butyl group cleavage: Under harsh acidic conditions, cleavage of the tert-butyl group could occur.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact molecule from its potential degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase is a common starting point for method development. Detection is typically performed using a UV detector.
Troubleshooting Guides
Issue 1: Rapid degradation is observed upon dissolving the compound.
-
Possible Cause: The solvent may be contaminated with acidic or oxidizing impurities. The compound itself may be sensitive to air and light.
-
Troubleshooting Steps:
-
Use high-purity, degassed solvents.
-
Prepare solutions fresh and protect them from light.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze a blank solvent to check for impurities.
-
Issue 2: Multiple unknown peaks appear in the chromatogram during a stability study.
-
Possible Cause: These could be degradation products, impurities from the starting material, or artifacts from the experimental conditions.
-
Troubleshooting Steps:
-
Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to systematically generate and identify degradation products.
-
Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to aid in their identification.
-
Analyze the starting material using the developed HPLC method to identify any pre-existing impurities.
-
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause: The analytical method may not be optimized for separating the parent compound from its degradation products. The degradation products may have very different polarities.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition, gradient slope, and pH to improve separation.
-
Screen different stationary phases (e.g., C8, phenyl-hexyl).
-
Ensure the sample is fully dissolved in the mobile phase to prevent peak splitting.
-
Experimental Protocols
The following are general protocols for forced degradation studies. These should be adapted based on the specific stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Acidic Hydrolysis
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C and monitor the degradation over time (e.g., 2, 4, 8, 12, and 24 hours) by HPLC.
-
If no degradation is observed, increase the acid concentration (e.g., 1 M HCl) or temperature.
-
Neutralize the samples with an equivalent amount of base before HPLC analysis.
-
2. Basic Hydrolysis
-
Protocol:
-
Prepare a solution of this compound as described for acidic hydrolysis.
-
Add an equal volume of 0.1 M NaOH.
-
Heat the solution at 60°C and monitor the degradation over time by HPLC.
-
If no degradation is observed, increase the base concentration (e.g., 1 M NaOH) or temperature.
-
Neutralize the samples with an equivalent amount of acid before HPLC analysis.
-
3. Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the degradation over time by HPLC.
-
If no degradation is observed, the concentration of hydrogen peroxide can be increased (e.g., up to 30%) or the solution can be gently heated.
-
4. Photolytic Degradation
-
Protocol:
-
Expose a solution of this compound (in a photostable container, e.g., quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
Monitor the degradation of both the exposed and control samples at appropriate time intervals by HPLC.
-
Data Presentation
Table 1: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | Reagent/Condition | Duration (hours) | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| Acidic Hydrolysis | 1 M HCl, 60°C | 24 | 15.2 | 2 | 4.5 min |
| Basic Hydrolysis | 1 M NaOH, 60°C | 24 | < 1.0 | 0 | - |
| Oxidative | 30% H₂O₂, RT | 8 | 22.5 | 4 | 3.8 min, 5.2 min |
| Photolytic | UV/Vis Light | 48 | 8.9 | 1 | 6.1 min |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
troubleshooting guide for "4-tert-Butyl-2,6-diaminoanisole" polymerization
Disclaimer: Due to the limited availability of specific literature on the polymerization of "4-tert-Butyl-2,6-diaminoanisole," this guide is based on established principles and troubleshooting strategies for the polymerization of analogous substituted aromatic diamines, such as aniline derivatives. The structural features of this compound, including the bulky tert-butyl group and the electron-donating amino and methoxy groups, are taken into consideration to provide relevant guidance.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for polymerizing aromatic diamines like this compound?
A1: Aromatic diamines are typically polymerized via chemical or electrochemical oxidative polymerization. Chemical oxidative polymerization is more common for larger-scale synthesis and involves an oxidizing agent and often an acidic medium to facilitate the reaction.
Q2: I am observing very low to no polymer yield. What are the potential causes?
A2: Low polymer yield can stem from several factors:
-
Inappropriate Oxidant-to-Monomer Ratio: An incorrect stoichiometric ratio can lead to incomplete polymerization or over-oxidation and degradation of the polymer.
-
Low Reaction Temperature: While lower temperatures can favor higher molecular weight, excessively low temperatures might hinder the reaction kinetics, especially with sterically hindered monomers.
-
Improper pH of the Reaction Medium: The oxidation of aromatic amines is highly dependent on pH. A neutral or insufficiently acidic medium can prevent the formation of the desired polymer.[1][2]
Q3: The resulting polymer has poor solubility in common organic solvents. How can I improve this?
A3: Poor solubility is a common issue with rigid-chain polymers. The bulky tert-butyl and methoxy groups on your monomer are expected to enhance solubility compared to unsubstituted polyaniline. However, if solubility is still an issue, consider the following:
-
Copolymerization: Introducing a more flexible or solubilizing co-monomer can disrupt chain packing and improve solubility.
-
Post-polymerization Modification: Introducing bulky or flexible side chains onto the polymer backbone can increase its solubility.
-
Choice of Solvent: Try highly polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO), which are effective for dissolving polyanilines.[3][4][5]
Q4: My polymer has a low molecular weight. What adjustments can I make to the experimental conditions?
A4: Achieving high molecular weight is often a primary goal. Several factors critically influence the final molecular weight:
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) generally favors the formation of higher molecular weight polymers by reducing side reactions and degradation.[6][7]
-
Oxidant-to-Monomer Ratio: A precise ratio is crucial. An excess of oxidant can lead to over-oxidation and chain scission.
-
Rate of Oxidant Addition: A slow, dropwise addition of the oxidant solution can help control the reaction exotherm and lead to more uniform polymer chains.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Polymer Yield | Inactive oxidant | Check the purity and activity of the oxidizing agent. |
| Incorrect monomer-to-oxidant ratio | Optimize the molar ratio of monomer to oxidant. A 1:1 or slightly higher oxidant ratio is a good starting point. | |
| Non-optimal reaction temperature | Vary the reaction temperature. While low temperatures are often preferred, some systems may require a higher initiation temperature. | |
| Poor Polymer Solubility | High degree of cross-linking | Reduce the oxidant concentration or reaction time to minimize side reactions leading to cross-linking. |
| Rigid polymer backbone | Consider copolymerization with a more flexible monomer. | |
| Inappropriate solvent | Test solubility in a range of polar aprotic solvents like NMP, DMF, and DMSO.[3][4][5] | |
| Low Molecular Weight | High reaction temperature | Conduct the polymerization at a lower temperature (e.g., 0-5 °C).[6][7] |
| Rapid addition of oxidant | Add the oxidant solution dropwise over an extended period to control the reaction rate and temperature. | |
| Presence of impurities | Ensure the monomer and solvent are of high purity. Impurities can act as chain terminators. | |
| Inconsistent Batch-to-Batch Results | Variations in reaction conditions | Strictly control parameters such as temperature, stirring rate, and addition rate of reagents. |
| Moisture in reagents or atmosphere | Use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Generalized Protocol for Chemical Oxidative Polymerization of a Substituted Aromatic Diamine
This protocol is a general guideline and may require optimization for "this compound".
Materials:
-
Substituted Aromatic Diamine Monomer (e.g., this compound)
-
Oxidizing Agent (e.g., Ammonium Persulfate - APS)
-
Acidic Medium (e.g., 1M Hydrochloric Acid - HCl)
-
Solvent (e.g., deionized water or an organic solvent)
-
Quenching Agent (e.g., Methanol)
-
Washing Solvents (e.g., deionized water, acetone)
Procedure:
-
Monomer Solution Preparation: Dissolve the aromatic diamine monomer in the acidic medium in a reaction vessel. The concentration will depend on the specific monomer's solubility.
-
Cooling: Place the reaction vessel in an ice bath and allow the solution to cool to 0-5 °C with constant stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve the oxidizing agent (e.g., APS) in the same acidic medium. The molar ratio of oxidant to monomer is a critical parameter to optimize, often starting at 1:1.
-
Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 2-24 hours) at the low temperature. The appearance of a dark-colored precipitate is indicative of polymer formation.
-
Quenching and Isolation: Quench the reaction by adding a non-solvent like methanol. Isolate the polymer precipitate by vacuum filtration.
-
Washing: Wash the polymer sequentially with the acidic medium, deionized water, and a solvent like acetone to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Visual Guides
Caption: Experimental workflow for the chemical oxidative polymerization of an aromatic diamine.
Caption: A decision tree for troubleshooting common polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. materialsciencejournal.org [materialsciencejournal.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of a Novel Nanosized Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. open.metu.edu.tr [open.metu.edu.tr]
Navigating the Synthesis of 4-tert-Butyl-2,6-diaminoanisole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 4-tert-Butyl-2,6-diaminoanisole. The information is designed to assist in overcoming common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
The synthesis of this compound is typically a two-step process involving the dinitration of a suitable precursor followed by the reduction of the resulting dinitro compound. This guide addresses potential issues in each of these critical stages.
Step 1: Dinitration of 4-tert-Butylanisole
Issue 1: Low Yield of 4-tert-Butyl-2,6-dinitroanisole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using TLC or HPLC to ensure completion. - Increase temperature: Cautiously increase the reaction temperature in small increments. Be aware that higher temperatures can lead to the formation of by-products. - Insufficient nitrating agent: Ensure the molar ratio of the nitrating agent to the starting material is adequate. |
| Formation of Mononitrated By-products | - Use a stronger nitrating agent: A mixture of concentrated nitric acid and sulfuric acid is commonly employed for dinitration. - Optimize reaction temperature: A higher temperature may be required to drive the reaction to the dinitro product, but this must be balanced against the risk of side reactions. |
| Formation of Isomeric By-products | - Control temperature: Maintain a consistent and controlled temperature throughout the addition of the nitrating agent. - Slow addition of nitrating agent: Add the nitrating agent dropwise to the reaction mixture with vigorous stirring to ensure homogenous mixing and prevent localized overheating. |
| Degradation of Starting Material or Product | - Maintain low temperatures: The nitration of activated aromatic compounds can be highly exothermic. Pre-cool the reaction mixture and maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent. |
Issue 2: Runaway Reaction
| Possible Cause | Suggested Solution |
| Poor Temperature Control | - Ensure adequate cooling: Use an ice bath or a cryostat to maintain the desired temperature. For larger scale reactions, ensure the reactor has sufficient cooling capacity. - Slow addition of reagents: The nitrating agent should be added slowly and controllably to manage the exothermic nature of the reaction. |
| Insufficient Mixing | - Use appropriate stirring: Ensure vigorous and efficient stirring to prevent the formation of hot spots in the reaction mixture. |
Step 2: Reduction of 4-tert-Butyl-2,6-dinitroanisole
Issue 1: Incomplete Reduction
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | - Use fresh catalyst: Ensure the catalyst (e.g., Palladium on carbon, Raney nickel) is fresh and has been stored correctly. - Increase catalyst loading: A higher catalyst loading may be necessary to drive the reaction to completion. |
| Catalyst Poisoning | - Purify starting material: Ensure the dinitro compound is free from impurities that could poison the catalyst. - Use high-purity hydrogen: Ensure the hydrogen gas used is of high purity. |
| Insufficient Hydrogen Pressure | - Increase hydrogen pressure: For challenging reductions, a higher hydrogen pressure may be required. |
| Poor Mass Transfer | - Vigorous stirring: Ensure efficient stirring to facilitate contact between the hydrogen gas, the substrate, and the catalyst. |
Issue 2: Formation of Side-Products (e.g., Nitroso, Azoxy, and Azo Compounds)
| Possible Cause | Suggested Solution |
| Incomplete Reduction | - Optimize reaction conditions: Ensure complete reduction by addressing the factors mentioned in "Incomplete Reduction" above. |
| Localized Overheating | - Control temperature: The reduction of nitro groups is exothermic. Maintain a controlled temperature to avoid the formation of condensation by-products. |
Issue 3: Difficult Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil | - Crystallization: If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and purification. |
| Presence of Impurities | - Recrystallization: Recrystallize the crude product from a suitable solvent system to remove impurities. - Column chromatography: For smaller scales or high purity requirements, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process:
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Dinitration: The dinitration of 4-tert-butylanisole using a mixture of concentrated nitric acid and sulfuric acid to produce 4-tert-Butyl-2,6-dinitroanisole.
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Reduction: The subsequent reduction of the dinitro intermediate to the desired this compound, typically through catalytic hydrogenation.
Q2: What are the primary safety concerns when scaling up the nitration step?
A2: The nitration of aromatic compounds is a highly exothermic process. The primary safety concern is a runaway reaction, which can occur due to poor temperature control or inadequate mixing. It is crucial to have a robust cooling system and to add the nitrating agent slowly and controllably.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the catalytic hydrogenation can be monitored by several methods:
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Hydrogen uptake: On a laboratory scale, monitoring the consumption of hydrogen from a balloon or a gas burette can indicate the reaction's progress. In a larger reactor, monitoring the pressure drop in the headspace can be used.
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Thin-Layer Chromatography (TLC): TLC can be used to follow the disappearance of the starting dinitro compound.
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High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative method for monitoring the reaction progress and the formation of the product and any by-products.
Q4: What are some common by-products in the reduction of dinitroaromatics?
A4: Incomplete reduction can lead to the formation of various by-products, including nitroso, hydroxylamino, azoxy, and azo compounds. These by-products can often impart color to the reaction mixture and may require specific purification steps for their removal.
Q5: What are the challenges in purifying the final product, this compound?
A5: Aromatic amines can be susceptible to air oxidation, which can lead to discoloration of the product. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon). If the free base is difficult to crystallize, converting it to a stable salt, such as the hydrochloride salt, can facilitate purification by crystallization.
Data Presentation
Table 1: Illustrative Reaction Conditions for the Dinitration of 4-tert-Butylanisole
| Parameter | Laboratory Scale (Illustrative) | Pilot Scale (Considerations) |
| Starting Material | 4-tert-Butylanisole (1 eq) | 4-tert-Butylanisole (1 eq) |
| Nitrating Agent | Conc. HNO₃ (2.2 eq) / Conc. H₂SO₄ (2.5 eq) | Conc. HNO₃ / Conc. H₂SO₄ |
| Solvent | Dichloromethane | Dichloromethane or other suitable solvent |
| Temperature | 0 - 10 °C | 0 - 10 °C (with robust cooling) |
| Reaction Time | 2 - 4 hours | Monitor for completion |
| Typical Yield | 75 - 85% | Dependent on optimization |
Table 2: Illustrative Reaction Conditions for the Reduction of 4-tert-Butyl-2,6-dinitroanisole
| Parameter | Laboratory Scale (Illustrative) | Pilot Scale (Considerations) |
| Starting Material | 4-tert-Butyl-2,6-dinitroanisole (1 eq) | 4-tert-Butyl-2,6-dinitroanisole (1 eq) |
| Catalyst | 5-10% Pd/C (5-10 mol%) | 5-10% Pd/C or Raney Nickel |
| Solvent | Ethanol or Ethyl Acetate | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1 - 4 atm (balloon or Parr shaker) | 50 - 100 psi (in a suitable reactor) |
| Temperature | Room Temperature to 50 °C | Dependent on reaction rate and heat removal |
| Reaction Time | 4 - 12 hours | Monitor for completion |
| Typical Yield | 90 - 98% | Dependent on optimization |
Experimental Protocols
Illustrative Protocol for the Dinitration of 4-tert-Butylanisole (Laboratory Scale)
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To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-tert-butylanisole (1.0 eq) and dichloromethane.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-tert-Butyl-2,6-dinitroanisole.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Illustrative Protocol for the Catalytic Hydrogenation of 4-tert-Butyl-2,6-dinitroanisole (Laboratory Scale)
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To a hydrogenation flask, add 4-tert-Butyl-2,6-dinitroanisole (1.0 eq), a suitable solvent such as ethanol or ethyl acetate, and 5-10% Palladium on carbon (5-10 mol%).
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Seal the flask and purge it with nitrogen, followed by hydrogen.
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Pressurize the flask with hydrogen (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) to the desired pressure (1-4 atm).
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Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization or by conversion to its hydrochloride salt followed by recrystallization.
Mandatory Visualization
Technical Support Center: Production of 4-tert-Butyl-2,6-diaminoanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-tert-Butyl-2,6-diaminoanisole.
I. Synthesis Overview & Impurity Profile
The production of this compound is typically a two-step process starting from 4-tert-butylanisole. The primary stages and their associated potential impurities are outlined below.
Logical Workflow for Synthesis and Impurity Control
Caption: Synthetic pathway for this compound production and points of impurity introduction.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the dinitration of 4-tert-butylanisole to form 4-tert-Butyl-2,6-dinitroanisole. The second step is the reduction of the dinitro compound to the desired this compound.
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is paramount. Aromatic nitrations are highly exothermic. Maintaining a low temperature, typically between -15°C and 0°C, is crucial to prevent over-nitration and the formation of isomeric byproducts. The rate of addition of the nitrating agent should also be carefully controlled.
Q3: Which reducing agents are suitable for the conversion of the dinitro intermediate to the diamine?
A3: Several reducing agents can be effective. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and clean method. Other methods include the use of metals in acidic media (e.g., tin or iron in HCl) or reagents like hydrazine hydrate with a catalyst.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. You can monitor the disappearance of the starting dinitro compound and the appearance of the diamino product. It is also useful for detecting the presence of the partially reduced nitro-amino intermediate.
III. Troubleshooting Guide
Step 1: Dinitration of 4-tert-Butylanisole
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of dinitroanisole | 1. Incomplete reaction. 2. Insufficient nitrating agent. 3. Reaction temperature too low. | 1. Increase reaction time. 2. Use a slight excess of the nitrating agent. 3. Gradually increase the reaction temperature, while carefully monitoring for side reactions. |
| Presence of significant mono-nitrated impurity (4-tert-Butyl-2-nitroanisole) | 1. Insufficient nitrating agent. 2. Short reaction time. | 1. Ensure at least two equivalents of the nitrating agent are used. 2. Extend the reaction time and monitor by TLC until the mono-nitro intermediate is consumed. |
| Formation of a dark, tar-like substance | 1. Reaction temperature too high, leading to over-nitration and oxidative side reactions.[1] 2. Concentrated nitrating agent. | 1. Maintain strict temperature control, preferably below 0°C. 2. Use a more dilute nitrating agent or add it more slowly. |
| Presence of isomeric impurities (e.g., 3,5-dinitro) | 1. Incorrect reaction conditions favoring alternative nitration positions. | 1. Ensure the use of appropriate nitrating agents and solvents that favor ortho-nitration to the methoxy group. |
Step 2: Reduction of 4-tert-Butyl-2,6-dinitroanisole
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction, presence of 4-tert-Butyl-2-amino-6-nitroanisole | 1. Insufficient reducing agent or catalyst. 2. Short reaction time. 3. Deactivated catalyst (for catalytic hydrogenation). | 1. Increase the amount of reducing agent or catalyst. 2. Extend the reaction time and monitor by TLC. 3. Use fresh, active catalyst. Ensure the system is free of catalyst poisons. |
| Formation of colored impurities (azo-dimers) | 1. Side reactions of partially reduced nitroso or hydroxylamine intermediates. | 1. Ensure complete reduction by using a sufficient amount of reducing agent. 2. Optimize reaction conditions (e.g., pH, temperature) to disfavor the formation of these byproducts. |
| Low yield of the final product | 1. Loss of product during work-up and purification. 2. Degradation of the product. Diaminoaromatics can be sensitive to air oxidation. | 1. Optimize the extraction and purification steps. 2. Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
IV. Experimental Protocols
Step 1: Synthesis of 4-tert-Butyl-2,6-dinitroanisole
This protocol is based on general procedures for the nitration of activated aromatic rings.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-tert-butylanisole (1 equivalent) to acetonitrile. Cool the solution to -30°C using a suitable cooling bath.
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Nitration: Dissolve nitronium tetrafluoroborate (2.2 equivalents) in acetonitrile and add it dropwise to the cooled solution of 4-tert-butylanisole, maintaining the internal temperature below -15°C.
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Reaction Monitoring: Stir the reaction mixture at -15°C for 1-2 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from isopropanol.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the catalytic hydrogenation of dinitroaromatic compounds.
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Reaction Setup: In a hydrogenation vessel, dissolve 4-tert-Butyl-2,6-dinitroanisole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Add 5-10 mol% of palladium on carbon (10% Pd/C) to the solution.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Store the final product under an inert atmosphere to prevent oxidation.
V. Data Presentation
Table 1: Effect of Reaction Temperature on Nitration Selectivity
| Temperature (°C) | Yield of 2,6-dinitro (%) | Yield of 2-nitro (%) | Yield of other isomers/byproducts (%) |
| -30 to -15 | > 80 | < 10 | < 5 |
| 0 | ~70 | ~15 | ~10 |
| 25 | < 50 | > 20 | > 20 (including tar formation) |
| Note: These are representative values based on general principles of aromatic nitration and may vary with specific reaction conditions. |
Table 2: Comparison of Reducing Agents for Dinitroanisole Reduction
| Reducing System | Typical Reaction Time | Purity of Crude Product (%) | Key Considerations |
| H₂/Pd-C | 2-6 hours | > 95 | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
| Sn/HCl | 4-8 hours | 85-95 | Requires neutralization of acidic waste. Potential for tin contamination. |
| Fe/HCl or Fe/NH₄Cl | 6-12 hours | 80-90 | Inexpensive, but generates significant iron sludge. |
| Hydrazine/Raney Ni | 1-4 hours | 90-98 | Hydrazine is toxic and potentially explosive. Raney Nickel is pyrophoric. |
| Note: Purity can be significantly improved by subsequent purification steps. |
VI. Visualizations
Troubleshooting Logic for Low Yield in Dinitration
Caption: Troubleshooting workflow for low yield in the dinitration of 4-tert-butylanisole.
Relationship Between Reduction Conditions and Impurities
Caption: Factors influencing impurity formation during the reduction step.
References
Technical Support Center: Stability Assessment of 4-tert-Butyl-2,6-diaminoanisole in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of "4-tert-Butyl-2,6-diaminoanisole" in solution. The following information is based on general principles of chemical stability and forced degradation studies for aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on its chemical structure, which includes primary aromatic amine and ether functional groups, this compound is susceptible to degradation through oxidation and hydrolysis. Aromatic amines are particularly prone to oxidation, which can be initiated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products. The ether linkage may be susceptible to hydrolysis under strong acidic conditions.
Q2: What are the recommended storage and handling conditions for this compound solutions?
A2: To minimize degradation, solutions of this compound should be protected from light and stored at low temperatures (2-8 °C).[1] The use of amber vials or containers wrapped in aluminum foil is recommended. Headspace in the container should be minimized, and purging with an inert gas like nitrogen or argon can help prevent oxidation.[2] Avoid contact with incompatible materials that could catalyze degradation.
Q3: How can I monitor the stability of this compound in my experimental solutions?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact parent compound from its potential degradation products. The development and validation of such a method are crucial for accurate stability assessment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the aromatic amine groups. | 1. Prepare solutions fresh before use.2. De-gas solvents and use inert gas purging during preparation and storage.3. Store solutions protected from light and at reduced temperatures.4. Add an antioxidant (e.g., BHT, ascorbic acid) if compatible with the experimental setup. |
| Appearance of new peaks in the chromatogram during analysis | Chemical degradation of the compound. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.2. Perform forced degradation studies (see experimental protocols below) to intentionally generate degradants and confirm the stability-indicating nature of the analytical method.3. Re-evaluate storage and handling procedures to mitigate the specific degradation observed (e.g., adjust pH, protect from light). |
| Decrease in the concentration of the parent compound over time | Instability under the current storage or experimental conditions. | 1. Conduct a systematic stability study by varying parameters such as temperature, pH, and light exposure to identify the key factors influencing degradation.2. Based on the stability data, establish appropriate storage conditions and define a valid time window for the use of the solution. |
| Poor reproducibility of experimental results | Inconsistent stability of the compound in solution. | 1. Standardize the solution preparation procedure, including solvent quality, degassing, and storage.2. Ensure all researchers are following the same handling and storage protocols.3. Prepare a fresh stock solution for each set of critical experiments. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][4][5] The following are general protocols that should be adapted based on the specific experimental needs.
1. Acid and Base Hydrolysis:
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Protocol:
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Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
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Treat the solution with 0.1 N HCl (acid hydrolysis) and 0.1 N NaOH (base hydrolysis).
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Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
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At each time point, withdraw an aliquot, neutralize it, and dilute it to the target concentration for HPLC analysis.
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Analyze the samples to determine the percentage of degradation.
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2. Oxidative Degradation:
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Protocol:
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Prepare a solution of the compound.
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Treat the solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[3]
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Incubate at room temperature for a specified time.
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Withdraw aliquots at different time intervals and quench the reaction if necessary (e.g., with sodium bisulfite).
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Analyze the samples by HPLC.
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3. Thermal Degradation:
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Protocol:
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Store a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).
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Withdraw samples at various time points.
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Allow the samples to cool to room temperature before analysis by HPLC.
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4. Photostability:
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Protocol:
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Expose a solution of the compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
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Simultaneously, keep a control sample in the dark at the same temperature.
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Analyze both the exposed and control samples at appropriate time intervals by HPLC.
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Data Presentation
The results of the stability studies should be summarized in clear and concise tables to facilitate comparison.
Table 1: Summary of Forced Degradation Studies (Example Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 48 hours | 60 °C | 15.2% | 2 |
| 0.1 N NaOH | 48 hours | 60 °C | 5.8% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 35.5% | 4 |
| Thermal | 7 days | 70 °C | 8.1% | 1 |
| Photostability (Light) | 7 days | 25 °C | 22.3% | 3 |
| Photostability (Dark) | 7 days | 25 °C | 1.2% | 0 |
Table 2: Stability of this compound in Solution at Different Temperatures (Example Data)
| Storage Temperature | Time Point | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 2-8 °C | 7 days | 99.5% | 95.1% |
| 30 days | 98.2% | 88.4% | |
| Room Temperature | 7 days | 96.8% | 80.2% |
| 30 days | 85.1% | 65.7% |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation and stability testing.
Hypothetical Degradation Pathway
References
Validation & Comparative
A Comparative Spectroscopic Guide: 4-tert-Butyl-2,6-diaminoanisole and Structurally Related Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-tert-Butyl-2,6-diaminoanisole and its structural analogs. Due to the limited availability of experimental spectra for this compound, this guide presents predicted spectral data alongside experimentally obtained data for comparable compounds to facilitate structural characterization and analysis.
Introduction
This compound is an aromatic amine with potential applications in medicinal chemistry and materials science. Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and purity assessment of such compounds. This guide offers a reference for researchers working with this molecule and similar structures by comparing its predicted spectral features with the known spectral data of 2,6-diaminotoluene and 4-tert-butylaniline. These alternatives were chosen based on the presence of key functional groups (amino, tert-butyl, and their positions on the aromatic ring) that significantly influence the spectral output.
Predicted and Experimental Spectral Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and key IR absorption bands for this compound, alongside the experimental data for 2,6-diaminotoluene and 4-tert-butylaniline.
Note: The spectral data for this compound are predicted based on standard NMR and IR correlation tables and computational models. Experimental verification is recommended.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic-H | ~6.0-6.5 | s |
| NH₂ | ~3.5-4.5 | br s | |
| OCH₃ | ~3.7 | s | |
| C(CH₃)₃ | ~1.3 | s | |
| 2,6-Diaminotoluene | Aromatic-H (meta to CH₃) | 6.83 | t |
| Aromatic-H (ortho to CH₃) | 6.42 | d | |
| NH₂ | 3.55 | br s | |
| CH₃ | 2.10 | s | |
| 4-tert-Butylaniline | Aromatic-H (ortho to NH₂) | 7.20 | d |
| Aromatic-H (meta to NH₂) | 6.65 | d | |
| NH₂ | 3.58 | br s | |
| C(CH₃)₃ | 1.28 | s |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-NH₂ | ~135-140 |
| C-OCH₃ | ~145-150 | |
| C-tert-Butyl | ~140-145 | |
| CH (aromatic) | ~100-110 | |
| C (tert-Butyl quaternary) | ~34 | |
| C (tert-Butyl CH₃) | ~31 | |
| OCH₃ | ~55 | |
| 2,6-Diaminotoluene | C-NH₂ | 145.4 |
| C-CH₃ | 118.8 | |
| CH (aromatic, ortho to CH₃) | 128.8 | |
| CH (aromatic, meta to CH₃) | 121.7 | |
| CH₃ | 17.5 | |
| 4-tert-Butylaniline | C-NH₂ | 146.1 |
| C-tert-Butyl | 140.2 | |
| CH (aromatic, ortho to NH₂) | 125.8 | |
| CH (aromatic, meta to NH₂) | 114.1 | |
| C (tert-Butyl quaternary) | 33.9 | |
| C (tert-Butyl CH₃) | 31.5 |
Table 3: IR Spectral Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) | Intensity |
| This compound | N-H Stretch (amine) | ~3300-3500 | Medium, Doublet |
| C-H Stretch (aromatic) | ~3000-3100 | Medium | |
| C-H Stretch (aliphatic) | ~2850-2960 | Strong | |
| C=C Stretch (aromatic) | ~1500-1600 | Medium-Strong | |
| C-N Stretch (aromatic amine) | ~1250-1360 | Strong | |
| C-O Stretch (anisole) | ~1230-1270 (asymmetric), ~1020-1050 (symmetric) | Strong | |
| 2,6-Diaminotoluene | N-H Stretch (amine) | 3380, 3300 | Medium |
| C-H Stretch (aromatic) | 3050 | Medium | |
| C-H Stretch (aliphatic) | 2920 | Medium | |
| C=C Stretch (aromatic) | 1620, 1510 | Strong | |
| C-N Stretch (aromatic amine) | 1300 | Strong | |
| 4-tert-Butylaniline | N-H Stretch (amine) | 3420, 3340 | Medium |
| C-H Stretch (aromatic) | 3030 | Medium | |
| C-H Stretch (aliphatic) | 2960 | Strong | |
| C=C Stretch (aromatic) | 1620, 1515 | Strong | |
| C-N Stretch (aromatic amine) | 1280 | Strong |
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducible results. The following are generalized protocols for the analysis of solid aromatic amine samples.
¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
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Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution.
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Data Acquisition for ¹H NMR:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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The relaxation delay should be set to at least 1-2 seconds.
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Data Acquisition for ¹³C NMR:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
A spectral width of 200-250 ppm is generally sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis of a novel or known compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for the spectral analysis of this compound and related compounds. By providing predicted data and established experimental protocols, it aims to support researchers in their structural characterization efforts.
Comparative Guide to the Mass Spectrometry Validation of 4-tert-Butyl-2,6-diaminoanisole Derivatives
This guide provides a comprehensive overview of the validation of 4-tert-Butyl-2,6-diaminoanisole derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of small molecule therapeutics. The guide outlines key experimental protocols, compares common analytical approaches, and presents representative data based on the known fragmentation patterns of related aromatic amines and substituted anisoles.
Introduction to Mass Spectrometry Validation
Mass spectrometry (MS) is a powerful analytical technique used for the separation, identification, and quantification of molecules.[1] In drug development, validating an LC-MS/MS method is crucial to ensure the reliability, accuracy, and precision of analytical data for pharmacokinetic studies, impurity profiling, and metabolic stability assays.[2][3] Validation for a compound like this compound, an aromatic amine, typically involves liquid chromatography for separation followed by tandem mass spectrometry for detection and quantification.[4]
The validation process establishes the performance characteristics of the method, including linearity, sensitivity, accuracy, precision, and selectivity. Aromatic amines are commonly analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or, more frequently, LC-MS/MS, with the latter being highly explored for its sensitivity and specificity.[5][6]
Comparison of Mass Spectrometry Approaches
The choice of ionization source and mass analyzer is critical for developing a robust analytical method. For polar small molecules like the target derivatives, Electrospray Ionization (ESI) is often preferred.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Use | Targeted Quantification | Screening, Profiling, Identification |
| Operating Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS and MS/MS |
| Selectivity | Very High (monitors specific precursor-product ion transitions) | High (provides high-resolution mass data) |
| Sensitivity | Excellent, often considered the gold standard for quantification.[3] | Good to Very Good |
| Resolution | Low | High |
| Application | Pharmacokinetic studies, bioanalysis of known compounds. | Metabolite identification, impurity profiling, analysis of unknown compounds.[1] |
For routine validation and quantification of a known this compound derivative, a Triple Quadrupole (QqQ) instrument operating in MRM mode is the most common and recommended approach due to its superior sensitivity and selectivity.[3]
Experimental Protocol: LC-MS/MS Validation
This section outlines a typical protocol for the quantitative analysis of a this compound derivative in a biological matrix (e.g., human plasma).
Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 2.6 µm, 2.1 mm × 50 mm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[9]
-
Ion Source Parameters:
-
IonSpray Voltage: 5000 V
-
Temperature: 500°C
-
Curtain Gas: 40 psi
-
Collision Gas (CAD): 10 psi[8]
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data and Fragmentation Analysis
While specific experimental data for "this compound" is not publicly available, a representative dataset can be constructed based on its structure. The molecule contains several likely sites for fragmentation: the tert-butyl group, the ether linkage, and the aromatic ring. Aromatic compounds typically show strong molecular ion peaks.[10]
The primary fragmentation pathway for a tert-butyl substituted aromatic compound often involves the loss of a tert-butyl radical or related fragments.
Table 1: Predicted MRM Transitions and Fragmentation Data
(Note: The m/z values are hypothetical for a representative derivative, assuming a molecular weight of ~250. Actual values must be determined experimentally.)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) | Use |
| Derivative 1 | 251.2 | 195.1 | C₄H₈ (isobutylene) | 25 | Quantifier |
| Derivative 1 | 251.2 | 180.1 | C₄H₉ (tert-butyl radical) + CH₃ | 35 | Qualifier |
| Internal Standard | 258.2 (¹³C₆) | 202.1 | C₄H₈ (isobutylene) | 25 | - |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS validation of a small molecule drug candidate.
Proposed Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for a protonated this compound derivative under collision-induced dissociation (CID). The most likely initial fragmentation is the cleavage of the tert-butyl group, a common and energetically favorable process.[11]
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. nebiolab.com [nebiolab.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Diamine Crosslinkers: Benchmarking 4-tert-Butyl-2,6-diaminoanisole
For researchers, scientists, and drug development professionals, the selection of an appropriate diamine crosslinker is a critical decision that dictates the physicochemical properties and ultimate performance of a wide range of materials, from high-performance polymers to sophisticated drug delivery systems. This guide provides a comparative overview of 4-tert-Butyl-2,6-diaminoanisole alongside two commonly employed diamine crosslinkers: the aliphatic Hexamethylenediamine (HMDA) and the aromatic p-Phenylenediamine (PPD).
Due to a lack of extensive experimental data for this compound in the public domain, its performance characteristics have been predicted based on established structure-property relationships of diamine crosslinkers. These predictions are intended to provide a preliminary assessment to guide further experimental investigation.
Performance Comparison of Diamine Crosslinkers in Epoxy Resins
The following table summarizes the key performance metrics of polymers cured with the selected diamine crosslinkers. The data for HMDA and PPD are representative values obtained from literature for epoxy resin systems, while the values for this compound are predicted based on its chemical structure.
| Property | Hexamethylenediamine (HMDA) | p-Phenylenediamine (PPD) | This compound (Predicted) |
| Chemical Structure | H₂N-(CH₂)₆-NH₂ | H₂N-C₆H₄-NH₂ | (CH₃)₃C-C₆H₂(OCH₃)(NH₂)₂ |
| Type | Aliphatic | Aromatic | Substituted Aromatic |
| Reactivity | High | Moderate | Moderate to Low |
| Glass Transition Temp. (Tg) | ~90-110 °C | ~150-180 °C | ~140-170 °C |
| Tensile Strength | Moderate | High | High |
| Flexibility | High | Low | Moderate |
| Thermal Stability | Moderate | High | High |
Rationale for Predicted Performance of this compound:
-
Reactivity: The presence of a bulky tert-butyl group and a methoxy group on the aromatic ring is expected to introduce steric hindrance, potentially lowering its reactivity compared to the unsubstituted PPD.
-
Glass Transition Temperature (Tg): The rigid aromatic backbone will contribute to a high Tg, similar to PPD. However, the bulky tert-butyl group may slightly disrupt chain packing, leading to a marginally lower Tg compared to PPD.
-
Tensile Strength: The aromatic structure is anticipated to result in a rigid polymer network with high tensile strength.
-
Flexibility: The non-linear arrangement of the amine groups and the presence of the bulky substituent may introduce some flexibility compared to the highly rigid structure formed with PPD.
-
Thermal Stability: The aromatic nature of the molecule suggests high thermal stability, comparable to other aromatic crosslinkers.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the accurate evaluation and comparison of diamine crosslinkers.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
Protocol (based on ASTM E1356):
-
A small, known weight of the cured polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature is ramped at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected Tg.[1]
-
The heat flow is recorded as a function of temperature.
-
The Tg is determined as the midpoint of the transition region in the heat flow curve.[2]
Tensile Testing
Principle: This test measures the force required to stretch a material until it breaks, providing information about its strength and ductility.
Protocol (based on ASTM D638): [3][4][5]
-
Dumbbell-shaped specimens of the cured polymer are prepared with standardized dimensions.[3]
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.[3]
-
The load and displacement are recorded throughout the test.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.
Swelling Ratio Determination
Principle: The swelling ratio of a crosslinked polymer in a suitable solvent provides an indirect measure of the crosslink density. A lower swelling ratio indicates a higher degree of crosslinking.[6]
Protocol (based on ASTM D2765-95, Method C): [7]
-
A small, pre-weighed sample of the cured polymer (dry weight, Wd) is immersed in a suitable solvent (e.g., toluene for non-polar polymers) at a specific temperature.[6][7]
-
The sample is allowed to swell for a set period (e.g., 24 or 48 hours) to reach equilibrium.[6]
-
The swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and it is weighed immediately (swollen weight, Ws).[6]
-
The swelling ratio (Q) is calculated using the formula: Q = 1 + (ρp/ρs) * ((Ws - Wd) / Wd) where ρp is the density of the polymer and ρs is the density of the solvent.
Visualizing Crosslinking Concepts
The following diagrams, generated using Graphviz, illustrate key concepts in the evaluation of diamine crosslinkers.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. store.astm.org [store.astm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Performance Showdown: 4-tert-Butyl-2,6-diaminoanisole Poised to Challenge Commercial Epoxy Curing Agents
For Immediate Release
In the competitive landscape of high-performance thermosets, a novel aromatic amine, 4-tert-Butyl-2,6-diaminoanisole, is emerging as a promising candidate to rival established commercial epoxy curing agents. While direct experimental data on this compound is limited, a thorough analysis of structure-property relationships suggests it could offer a unique balance of processability and performance, particularly in applications demanding tailored thermal and mechanical properties. This guide provides a comparative analysis of this compound against industry-standard curing agents: 4,4'-Diaminodiphenylmethane (DDM), m-Phenylenediamine (MPD), and 4,4'-Diaminodiphenyl sulfone (DDS).
Predictive Performance Analysis of this compound
The molecular architecture of this compound, a substituted m-phenylenediamine, features a bulky tert-butyl group and an electron-donating methoxy group on the aromatic ring. These substituents are expected to significantly influence its reactivity and the final properties of the cured epoxy network.
The tert-butyl group, due to its significant steric hindrance, is predicted to lower the reactivity of the adjacent amine groups. This could translate to a longer pot life and a wider processing window, which are desirable characteristics in many manufacturing processes. However, this steric bulk may also disrupt the packing of the polymer chains, potentially leading to a lower glass transition temperature (Tg) compared to the unsubstituted m-PDA.
Conversely, the electron-donating nature of the methoxy group is expected to increase the reactivity of the amine groups, counteracting the effect of the tert-butyl group to some extent. This electronic effect could also influence the adhesive properties and chemical resistance of the cured epoxy.
Benchmarking Against Commercial Curing Agents
To provide a clear performance context, the predicted characteristics of this compound are compared with the established performance of DDM, MPD, and DDS when curing a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.
| Curing Agent | Chemical Structure | Predicted/Observed Glass Transition Temp. (Tg) (°C) | Predicted/Observed Tensile Strength (MPa) | Predicted/Observed Flexural Strength (MPa) | Key Characteristics |
| This compound | (Structure Predicted) | Moderate | Moderate to High | Moderate to High | Potentially long pot life, good processability, tailored thermal properties. |
| 4,4'-Diaminodiphenylmethane (DDM) | C₁₃H₁₄N₂ | 150 - 180 | 70 - 90 | 120 - 150 | Good balance of mechanical properties and thermal stability.[1] |
| m-Phenylenediamine (MPD) | C₆H₈N₂ | ~150 | ~80 | ~130 | High reactivity, good chemical resistance.[2][3] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | C₁₂H₁₂N₂O₂S | >200 | 80 - 100 | 140 - 160 | Excellent thermal stability, high Tg, suitable for high-temperature applications.[4][5][6] |
Experimental Protocols for Performance Evaluation
To validate the predicted performance of this compound and enable direct comparison with commercial agents, a standardized set of experimental protocols should be employed.
Sample Preparation:
A liquid diglycidyl ether of bisphenol A (DGEBA) epoxy resin with a known epoxy equivalent weight (EEW) is used as the base resin. The aromatic diamine curing agents are mixed with the epoxy resin in stoichiometric amounts. The mixture is then degassed in a vacuum oven to remove any entrapped air and subsequently poured into preheated molds. A typical curing schedule involves an initial cure at a moderate temperature (e.g., 120°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 180°C for 2 hours) to ensure the crosslinking reaction goes to completion.
Thermal Analysis: Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the upper service temperature of the cured epoxy. It is determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). In a typical DSC experiment, a small sample of the cured epoxy is heated at a constant rate (e.g., 10°C/min), and the change in heat flow is measured. The Tg is identified as a step-change in the heat flow curve.
Mechanical Testing:
-
Tensile Testing: The tensile strength, modulus, and elongation at break are determined according to ASTM D638 standard. Dog-bone shaped specimens are pulled at a constant rate of strain until failure.
-
Flexural Testing: The flexural strength and modulus are measured following the ASTM D790 standard. Rectangular specimens are subjected to a three-point bending test until they fracture.
Visualizing the Curing Process and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the epoxy curing reaction and the experimental workflow for performance characterization.
Caption: Epoxy Curing Reaction Mechanism.
Caption: Experimental Workflow for Performance Evaluation.
References
Comparative Guide to the Thermal Stability of Polyamides Derived from Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aromatic Polyamides and Thermal Stability
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties are a direct result of their rigid molecular structure, characterized by aromatic rings linked by amide bonds. The thermal stability of these polymers is a critical factor for their application in demanding environments, such as in the aerospace, electronics, and pharmaceutical industries, where materials are often exposed to high temperatures during processing or in their end-use.
The introduction of bulky side groups, such as tert-butyl groups, onto the aromatic backbone is a common strategy to enhance the solubility and processability of these otherwise intractable polymers. However, these structural modifications can also influence their thermal stability. This guide explores this relationship by comparing polyamides with and without such substitutions.
Quantitative Thermal Analysis Data
The thermal stability of polyamides is typically evaluated by thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The data presented below summarizes the key thermal decomposition temperatures for a series of aromatic polyamides, including those with structural similarities to a hypothetical polyamide derived from "4-tert-Butyl-2,6-diaminoanisole."
| Polymer System | Td5% (°C) (5% Weight Loss) | Td10% (°C) (10% Weight Loss) | Atmosphere | Reference |
| Benchmark Aramids | ||||
| Nomex® (Poly(m-phenylene isophthalamide)) | ~400 | - | Air/Nitrogen | [1][2] |
| Kevlar® 49 (Poly(p-phenylene terephthalamide)) | ~548 (Initial Degradation) | - | - | [3] |
| Polyamides from Substituted Diamines | ||||
| Poly(1,4-bis(4-aminophenoxy)-2-tert-butylbenzene-terephthalamide) | - | > 460 | Nitrogen | [4] |
| Polyamides from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | - | > 555 | Nitrogen | [5] |
| Polyamides from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | - | > 450 | Nitrogen | [6] |
| Polyamides from unsymmetrical diamine with trifluoromethyl groups | 437–465 | - | Nitrogen | [7] |
| Semi-aromatic polyamides with triazine and methylene groups | - | 270–296 | Nitrogen | [8] |
Note: Td5% and Td10% represent the temperatures at which 5% and 10% weight loss of the polymer is observed, respectively. These values are key indicators of the onset of thermal degradation.
Experimental Protocols
The following is a generalized experimental protocol for thermogravimetric analysis (TGA) of aromatic polyamides, based on methodologies cited in the reviewed literature.
Thermogravimetric Analysis (TGA)
-
Instrument: A standard thermogravimetric analyzer.
-
Sample Preparation: Polymer samples (typically 5-10 mg) are placed in a ceramic or platinum pan.
-
Heating Rate: A linear heating rate is applied, commonly 10 °C/min or 20 °C/min.[6][7][8]
-
Temperature Range: The analysis is typically conducted from room temperature up to 800 °C or 1000 °C.
-
Atmosphere: The experiment is run under a controlled atmosphere, usually an inert gas like nitrogen or in an oxidative environment like air, at a specified flow rate (e.g., 20-100 mL/min).[7]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The temperatures for 5% (Td5%) and 10% (Td10%) weight loss are determined from the resulting TGA curve.
Visualization of Structural Comparisons
To understand the basis of the comparative analysis, the following diagrams illustrate the chemical structures of the target diamine, "this compound," and a structurally related diamine for which thermal stability data of its polyamide is available.
References
- 1. dupont.com [dupont.com]
- 2. nakedwhiz.com [nakedwhiz.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis and characterization of aromatic polyamides based on a bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of Diaminoanisole Isomers on Polymer Properties
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Diaminoanisole Isomer for Polymer Synthesis
The isomeric substitution of monomers is a critical determinant in tailoring the final properties of high-performance polymers. In the case of diaminoanisole, the position of the amino and methoxy groups on the aromatic ring significantly influences the geometry, chain packing, and intermolecular interactions of the resulting polymers, such as polyamides and polyimides. This guide provides a comparative analysis of the anticipated effects of 2,4-diaminoanisole and 3,5-diaminoanisole on key polymer properties, based on well-established structure-property relationships observed in analogous aromatic diamines. While direct comparative experimental data for diaminoanisole isomers is not extensively available in the reviewed literature, the principles outlined herein offer a predictive framework for material design.
The Influence of Isomerism on Polymer Architecture
The fundamental difference between 2,4-diaminoanisole and 3,5-diaminoanisole lies in their molecular symmetry. 3,5-diaminoanisole possesses a higher degree of symmetry, leading to a more linear and regular polymer chain. This regularity facilitates efficient chain packing and the formation of ordered, crystalline domains. In contrast, the asymmetrical nature of 2,4-diaminoanisole introduces a "kink" in the polymer backbone, disrupting chain packing and promoting a more amorphous structure. These structural differences at the molecular level have profound implications for the macroscopic properties of the resulting polymers.
Data Presentation: Predicted Comparative Properties
The following table summarizes the expected differences in the properties of polymers synthesized from 2,4-diaminoanisole and 3,5-diaminoanisole. These predictions are based on established trends for asymmetrical vs. symmetrical aromatic diamines.
| Property | Polymer from 2,4-Diaminoanisole (Asymmetrical) | Polymer from 3,5-Diaminoanisole (Symmetrical) | Rationale |
| Thermal Stability (Td5) | Lower | Higher | Symmetrical structure allows for more efficient chain packing and stronger intermolecular forces, requiring more energy for thermal degradation. |
| Glass Transition Temp. (Tg) | Lower | Higher | The restricted segmental motion in the more ordered structure from the symmetrical isomer leads to a higher Tg. |
| Tensile Strength | Lower | Higher | Higher crystallinity and stronger intermolecular interactions in polymers from the symmetrical isomer contribute to greater mechanical strength. |
| Tensile Modulus | Lower | Higher | The more rigid and ordered structure resulting from the symmetrical isomer leads to a higher modulus. |
| Solubility | Higher | Lower | The irregular chain structure of the asymmetrical isomer hinders crystallization and allows for easier solvent penetration, leading to better solubility. |
| Crystallinity | Lower (Amorphous) | Higher (Semi-crystalline) | The "kinked" structure from the asymmetrical isomer disrupts regular chain packing, favoring an amorphous morphology. |
Mandatory Visualization
Caption: Logical relationship between diaminoanisole isomer structure and polymer properties.
Caption: Experimental workflow for comparative analysis of diaminoanisole isomers.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyamides and polyimides from diaminoanisole isomers.
Synthesis of Polyamides (Low-Temperature Solution Polycondensation)
-
Monomer Preparation: Ensure both the diaminoanisole isomer (2,4- or 3,5-) and the diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) are pure and dry.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the diaminoanisole isomer in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Polycondensation: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of the diacid chloride to the stirred solution.
-
Polymerization: Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Isolation: Precipitate the resulting viscous polymer solution into a non-solvent like methanol or water.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with a low-boiling point solvent (e.g., ethanol), and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Synthesis of Polyimides (Two-Step Method)
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of the diaminoanisole isomer in anhydrous DMAc or NMP.
-
Gradually add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA or 4,4'-oxydiphthalic anhydride - ODPA) to the solution with stirring.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere with a staged heating program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete cyclization to the polyimide.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and a catalyst such as pyridine or triethylamine.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide in a non-solvent, filter, wash, and dry as described for polyamides.
-
Polymer Characterization
-
Structural Analysis:
-
FTIR Spectroscopy: Confirm the chemical structure of the polymers by identifying characteristic absorption bands for amide (-NHCO-) or imide rings.
-
NMR Spectroscopy: Elucidate the detailed chemical structure and confirm the isomeric composition of the polymer backbone.
-
-
Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymers by measuring the 5% weight loss temperature (Td5) under a nitrogen atmosphere at a heating rate of 10 °C/min.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) from the second heating scan at a heating rate of 10-20 °C/min.
-
-
Mechanical Properties Analysis:
-
Tensile Testing: Prepare thin films of the polymers and measure the tensile strength, tensile modulus, and elongation at break using a universal testing machine according to ASTM standards.
-
-
Solubility Testing:
-
Assess the solubility of the polymers in a range of organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF, chloroform) at room temperature and upon heating. Express solubility qualitatively (soluble, partially soluble, insoluble) or quantitatively (g/dL).
-
This guide provides a foundational understanding of how the choice between 2,4-diaminoanisole and 3,5-diaminoanisole can be strategically employed to tune the properties of the resulting polymers. For specific applications, it is imperative to conduct direct experimental comparisons to validate these predicted trends.
Validating "4-tert-Butyl-2,6-diaminoanisole" for Research: A Comparative Purity Guide
For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount to obtaining reproducible and reliable experimental results. This guide provides a framework for the validation of "4-tert-Butyl-2,6-diaminoanisole" (CAS: 473269-70-4), a sterically hindered aromatic amine used in various research applications. We present standardized analytical protocols, comparative data tables, and a workflow for qualifying this compound against potential alternatives.
Purity Assessment: A Multi-Technique Approach
The purity of "this compound" should be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The following tables present exemplary data from the analysis of three hypothetical commercial batches of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Purity Analysis
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Impurity Profile (Relative Area %) |
| Supplier A | A-001 | 4.21 | 99.5 | Impurity 1 (RT 3.85): 0.3%, Impurity 2 (RT 4.52): 0.2% |
| Supplier B | B-001 | 4.22 | 98.8 | Impurity 1 (RT 3.86): 0.8%, Impurity 3 (RT 5.10): 0.4% |
| Supplier C | C-001 | 4.21 | 99.8 | Impurity 4 (RT 2.98): 0.1%, Impurity 5 (RT 4.65): 0.1% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Purity and Impurity Identification
| Supplier | Lot Number | Purity by GC-FID (%) | Identified Impurities (by MS) |
| Supplier A | A-001 | 99.4 | 2,6-Diamino-4-tert-butylaniline (tentative) |
| Supplier B | B-001 | 98.7 | Unidentified starting material (m/z ...) |
| Supplier C | C-001 | 99.7 | Isomeric impurity (by fragmentation pattern) |
Table 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis
| Supplier | Lot Number | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Integration Consistency |
| Supplier A | A-001 | 1.30 (s, 9H, t-Bu), 3.75 (s, 3H, OMe), 4.10 (br s, 4H, NH₂), 6.55 (s, 2H, Ar-H) | Consistent |
| Supplier B | B-001 | 1.30 (s, 9H, t-Bu), 3.75 (s, 3H, OMe), 4.11 (br s, 4H, NH₂), 6.55 (s, 2H, Ar-H) | Minor impurity peaks observed |
| Supplier C | C-001 | 1.30 (s, 9H, t-Bu), 3.75 (s, 3H, OMe), 4.10 (br s, 4H, NH₂), 6.55 (s, 2H, Ar-H) | Consistent |
Comparison with Alternative Sterically Hindered Amines
In applications such as organic synthesis or the development of chemical probes, other sterically hindered amines might serve as alternatives. The choice of compound will depend on factors like reactivity, selectivity, and metabolic stability.
Table 4: Hypothetical Performance Comparison in a Model Suzuki Coupling Reaction
| Compound | Structure | Reaction Yield (%) | Metabolic Stability (t½ in human liver microsomes, min) |
| This compound | C₁₁H₁₈N₂O | 85 | 45 |
| 2,6-Diisopropylaniline | C₁₂H₁₉N | 92 | 30 |
| 2,4,6-Tri-tert-butylaniline | C₁₈H₃₁N | 78 | >120 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of "this compound" purity.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless, at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Derivatization: For improved volatility and peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows for validating and utilizing "this compound".
Cross-Validation of Analytical Methods for 4-tert-Butyl-2,6-diaminoanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods applicable to the quantification of 4-tert-Butyl-2,6-diaminoanisole. While specific cross-validation studies for this compound are not extensively published, this document synthesizes available data on the analysis of aromatic amines to present a comprehensive overview of method performance. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The choice of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes typical performance characteristics for the analysis of aromatic amines using these three prominent techniques, providing a baseline for method selection and development.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[1] | >0.99 | >0.999[1] |
| Accuracy (% Recovery) | 89 - 100%[1][2] | Typically within 80 - 120%[1] | 75 - 114% for most analytes[1] |
| Precision (%RSD) | < 5%[1] | < 15% | < 15.9% (inter-day)[1] |
| Limit of Detection (LOD) | 0.02% (for impurities)[1] | Analyte dependent, can be in the µg/L range[1] | 0.025 - 0.20 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1] | Analyte dependent, can be in the µg/L range | 0.1 - 1.0 ng/mL[1] |
Experimental Workflows and Logical Relationships
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for the analysis of aromatic amines and the logical relationship in method cross-validation.
Detailed Experimental Protocols
Detailed and precise protocols are fundamental to successful method validation and cross-validation. Below are representative methodologies for HPLC and GC-MS analysis of aromatic amines, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the analysis of aromatic amines, often requiring derivatization to enhance detection by UV or fluorescence detectors.[3][4]
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
For derivatization, a common approach involves reacting the amine with a labeling agent. For instance, to a specific volume of the sample or standard, add a solution of a derivatizing reagent (e.g., dansyl chloride in acetone) and a buffer solution (e.g., sodium bicarbonate).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
After cooling, the sample may be further diluted with the mobile phase before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at an appropriate wavelength or a fluorescence detector.
-
-
Analysis:
-
Inject the derivatized standards and samples into the HPLC system.
-
Record the peak areas for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like aromatic amines. Derivatization may be necessary to improve chromatographic performance.[5]
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize the sample if necessary and add a suitable internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.
-
Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
The eluate can then be concentrated and derivatized if required.
-
-
GC-MS Conditions:
-
Column: A DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min, hold for 10 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area to that of an internal standard and using a calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
The Tert-Butyl Group's Influence on Polymer Characteristics: A Comparative Guide
The incorporation of a tert-butyl group into a polymer backbone significantly alters its physicochemical properties, offering a powerful tool for material design in drug development, coatings, and various advanced applications. This guide provides a comparative analysis of the impact of the tert-butyl group on key polymer characteristics, supported by experimental data and detailed methodologies. We will explore how this bulky alkyl group influences thermal properties, hydrophobicity, mechanical strength, and solution viscosity, comparing it with other common alkyl substituents.
Comparative Analysis of Polymer Properties
The steric hindrance and hydrophobicity imparted by the tert-butyl group lead to distinct changes in polymer behavior when compared to polymers with smaller or linear alkyl side chains, such as methyl or n-butyl groups.
Thermal Properties
The bulky and rigid nature of the tert-butyl group restricts the rotational motion of the polymer backbone, which in turn affects the glass transition temperature (Tg). Generally, the presence of a tert-butyl group leads to a higher Tg compared to its linear isomers or smaller alkyl groups.
| Polymer | Alkyl Group | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl methacrylate) (PMMA) | Methyl | ~105[1] |
| Poly(n-butyl methacrylate) (PnBMA) | n-Butyl | ~20[2] |
| Poly(tert-butyl methacrylate) (PtBMA) | tert-Butyl | ~118[3] |
| Poly(methyl acrylate) (PMA) | Methyl | ~10[4] |
| Poly(n-butyl acrylate) (PnBA) | n-Butyl | ~-54[5] |
| Poly(tert-butyl acrylate) (PtBA) | tert-Butyl | ~41[3] |
Note: Tg values can be influenced by factors such as molecular weight, polydispersity, and the analytical method used.[5]
Hydrophobicity
The non-polar nature of the tert-butyl group significantly increases the hydrophobicity of a polymer surface. This is quantitatively assessed by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity.
| Polymer | Alkyl Group | Water Contact Angle (°) |
| Poly(methyl methacrylate) (PMMA) | Methyl | ~70.9 |
| Poly(n-butyl methacrylate) (PnBMA) | n-Butyl | ~91 |
| Poly(tert-butyl methacrylate) (PtBMA) | tert-Butyl | ~108.1 |
This enhanced hydrophobicity is crucial for applications requiring water resistance, such as coatings and biomedical devices.
Mechanical Properties
The bulky tert-butyl group can enhance the hardness and stiffness of a polymer due to increased steric hindrance between polymer chains. However, this can sometimes lead to increased brittleness.
| Polymer | Property | Value |
| Poly(methyl methacrylate) (PMMA) | Tensile Strength | ~70 MPa |
| Poly(n-butyl acrylate) (PnBA) | Tensile Strength | ~0.1-1 MPa |
| Poly(tert-butyl acrylate) (PtBA) | Tensile Strength | ~3-4 MPa |
Note: These are approximate values and can vary significantly with molecular weight and testing conditions.
Solution Viscosity
In solution, the bulky tert-butyl side groups can lead to a more extended polymer chain conformation due to steric repulsion, which can influence the solution viscosity.
| Polymer | Solvent | Intrinsic Viscosity ([η]) (dL/g) |
| Poly(methyl methacrylate) (PMMA) | Toluene | Varies with MW |
| Poly(tert-butyl methacrylate) (PtBMA) | Toluene | Generally higher than PMMA of similar MW |
Note: Intrinsic viscosity is dependent on molecular weight, solvent, and temperature.
Experimental Protocols
Synthesis of Poly(tert-butyl acrylate) via Atom Transfer Radical Polymerization (ATRP)
This protocol describes a typical ATRP synthesis of poly(tert-butyl acrylate) (PtBA).[3][6][7]
Materials:
-
tert-Butyl acrylate (tBA) (monomer), purified by passing through a column of basic alumina to remove inhibitor.
-
Ethyl α-bromoisobutyrate (EBiB) (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (solvent).
-
Argon or Nitrogen gas.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part).
-
Add anisole (solvent, e.g., 5 mL for a 5 g monomer reaction).
-
Add PMDETA (1 part) to the flask. The solution should turn green/brown as the complex forms.
-
Add the tBA monomer (e.g., 100 parts) to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Add the EBiB initiator (1 part) via syringe.
-
Place the flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples periodically to analyze for monomer conversion (by ¹H NMR) and molecular weight (by GPC).
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., a methanol/water mixture).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Characterization Techniques
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
A small amount of the polymer sample (5-10 mg) is hermetically sealed in an aluminum pan.[8]
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]
-
An initial heating cycle is often performed to erase the thermal history of the sample.
-
The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[9][10]
-
-
Thermogravimetric Analysis (TGA):
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.[11]
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[11][12]
-
The weight loss of the sample is recorded as a function of temperature. This provides information on the thermal stability and decomposition profile of the polymer.[12]
-
-
Tensile Testing of Polymer Films (ASTM D882):
-
Polymer films of uniform thickness are prepared by solution casting or melt pressing.
-
Rectangular specimens are cut to specific dimensions (e.g., 1 inch wide and 3 inches long).[13]
-
The specimens are mounted in the grips of a universal testing machine.[13][14]
-
The film is pulled at a constant rate of extension until it breaks.[14]
-
The stress-strain curve is recorded, from which tensile strength, Young's modulus, and elongation at break can be determined.[13][15]
-
-
Water Contact Angle Measurement:
-
A flat polymer film or coated substrate is prepared.
-
A small droplet of deionized water is placed on the surface using a microsyringe.
-
The angle formed between the tangent to the droplet at the solid-liquid-vapor interface and the solid surface is measured using a goniometer.[16]
-
The average of several measurements at different locations on the surface is reported.
-
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. What is the difference between butyl methacrylate and poly(butyl methacrylate)?_Chemicalbook [chemicalbook.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 6. Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. thermalsupport.com [thermalsupport.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. matestlabs.com [matestlabs.com]
- 14. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 15. zwickroell.com [zwickroell.com]
- 16. The Interfacial Tension between Acrylic Monomers and Polymers and Non-ionic Surfactants Investigated by the Automatic Sessile Drop Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 4-tert-Butyl-2,6-diaminoanisole and Its Analogs: Antioxidant, Anti-inflammatory, and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs of 4-tert-Butyl-2,6-diaminoanisole, with a primary focus on compounds featuring the di-tert-butylphenol scaffold. Due to a lack of available data on this compound itself, this review centers on structurally related compounds for which experimental data has been published. The information presented herein is intended to support research and drug development efforts in the fields of oxidative stress, inflammation, and oncology.
Antioxidant Activity: A Quantitative Comparison
The antioxidant properties of hindered phenolic compounds, such as derivatives of di-tert-butylphenol, are well-documented. Their ability to scavenge free radicals is a key aspect of their biological activity. A comparison of the 50% inhibitory concentration (IC50) values for 2,4-di-tert-butylphenol (2,4-DTBP) and the widely used synthetic antioxidant butylated hydroxytoluene (BHT) in two common in vitro antioxidant assays is presented below. A lower IC50 value indicates greater antioxidant potency.
| Antioxidant Assay | 2,4-Di-tert-butylphenol (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | 60 µg/mL[1] | 23 - 202.35 µg/mL[1][2] | Ascorbic Acid: ~5 µg/mL[1] |
| ABTS Radical Scavenging | 17 µg/mL[1] | Not available in direct comparison | Trolox: ~3 µg/mL[1] |
Note: The IC50 value for BHT in the DPPH assay represents a range from various studies and not a direct side-by-side comparison with 2,4-DTBP in a single study. Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice that of 2,4-DTBP, which is attributed to the steric hindrance provided by the two tert-butyl groups in BHT that protect the hydroxyl group and enhance its hydrogen-donating ability.[1]
Mechanism of Antioxidant Action
Hindered phenolic antioxidants exert their effects primarily through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[1]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.[1]
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., 2,4-DTBP) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.[1]
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Anti-inflammatory Activity
Phenolic antioxidants have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Mechanism of NF-κB Inhibition
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Some phenolic antioxidants have been shown to block the formation of the NF-κB/DNA binding complex, although they may not inhibit the upstream signaling events like IκBα degradation or NF-κB nuclear translocation.[3] This suggests that the antioxidant's redox properties may interfere with the DNA binding of NF-κB.[3]
Caption: Proposed mechanism of NF-κB inhibition by phenolic antioxidants.
Anticancer Activity
Emerging evidence suggests that some di-tert-butylphenol derivatives, such as 2,4-DTBP, possess anticancer properties against various cancer cell lines.[4] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death).
Proposed Anticancer Mechanism of 2,4-DTBP
In cancer cells, 2,4-DTBP is thought to induce apoptosis primarily through the intrinsic pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, leading to mitochondrial dysfunction. The subsequent activation of the p53 tumor suppressor protein triggers a cascade of caspases, ultimately leading to cell death.[4]
Caption: Anticancer mechanism of 2,4-Di-tert-butylphenol.
Limitations and Future Directions:
While this guide provides an overview of the biological activities of analogs of this compound, it is important to note the limitations of the current literature. There is a notable scarcity of direct comparative studies evaluating a series of structurally related di-tert-butylphenol and diaminoanisole analogs for their antioxidant, anti-inflammatory, and anticancer activities within the same experimental framework. Such studies are crucial for establishing clear structure-activity relationships and for identifying the most promising lead compounds for further development. Future research should focus on the systematic synthesis and parallel biological evaluation of a library of these analogs to provide the robust comparative data needed to advance this class of compounds in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-tert-Butyl-2,6-diaminoanisole
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-tert-Butyl-2,6-diaminoanisole (CAS No. 473269-70-4). Adherence to these procedures is critical for minimizing health risks and preventing environmental contamination.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to recognize its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found in the immediate search, data from structurally similar aromatic amines, such as 2,4-Diaminoanisole, indicate significant health risks. Aromatic amines as a class are known for their potential toxicity.[1] Based on analogous compounds, this compound should be handled as a hazardous substance.
| Hazard Classification (Based on Analogous Compounds) | Description | Primary Disposal Concern |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Prevent personnel exposure during handling and disposal. |
| Carcinogenicity | May cause cancer.[2][3] | Minimize exposure and prevent environmental contamination due to long-term health risks. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Strict adherence to disposal protocols is necessary to prevent contamination of waterways and ecosystems. |
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Dispose of contaminated gloves after use.[4]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing are mandatory.
Segregated Chemical Waste Collection: A Step-by-Step Protocol
Proper segregation is a cornerstone of safe chemical disposal.[5] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions. Amines should be stored separately from acids, oxidizers, and other reactive chemicals.[5]
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[5][6]
-
Labeling: The waste container label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "473269-70-4"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Carcinogen")
-
The accumulation start date.
-
-
Waste Accumulation:
-
Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated items such as weighing boats, gloves, and absorbent paper, in the designated solid waste container.[6]
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container. Do not overfill liquid containers to allow for expansion.[5]
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[5] Evacuate non-essential personnel from the immediate area.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully collect the contaminated absorbent material and any other contaminated solids into the designated hazardous waste container.[4][7]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.
Operational Disposal Plan
The disposal of this compound must be managed through your institution's certified hazardous waste management program.
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment.[6]
-
Request for Pickup: Once the container is full or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.[6][8]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.[6]
-
Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6]
Crucially, under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [8][9] Empty containers that held this substance must be managed as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[8][9]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. research.auburn.edu [research.auburn.edu]
Essential Safety and Operational Guide for 4-tert-Butyl-2,6-diaminoanisole
This document provides critical safety, handling, and disposal information for 4-tert-Butyl-2,6-diaminoanisole (CAS 473269-70-4). The following protocols are essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound. This guidance is based on recommendations for handling similar aromatic amines, which are known to be potentially harmful.[1][2][3][4]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of any dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and exposure assessment. |
Operational Plan: Handling Protocol
A systematic approach is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[5]
-
Personnel Training: All personnel must be trained on the specific hazards of aromatic amines and the established handling and emergency procedures.[1]
Step 2: Safe Handling
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6] Store away from incompatible materials in a cool, well-ventilated, and tightly closed container.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Liquid Waste:
-
Solutions containing this compound: Collect in a clearly labeled, sealed, and appropriate waste container. The container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.
-
-
Solid Waste:
-
Contaminated Labware (e.g., pipette tips, gloves, weighing paper): Place in a designated solid hazardous waste container. This container must be clearly labeled with the chemical name and associated hazards.
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and relevant hazard warnings.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[3]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate non-essential personnel from the area. Wearing appropriate PPE, contain and collect the spilled material using an absorbent, non-combustible material. Place the collected material in a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



